molecular formula C17H23N3O2 B2806616 tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate CAS No. 2062562-14-3

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Numéro de catalogue: B2806616
Numéro CAS: 2062562-14-3
Poids moléculaire: 301.39
Clé InChI: HUYXGLIEFRRMML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a valuable nitrogen-containing heterocyclic building block designed for research and development in medicinal chemistry. Compounds featuring the piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, especially when linked to indazole or related azole heterocycles, are pivotal intermediates in the synthesis of more complex molecules . The Boc group serves as a critical protecting agent for secondary amines, enhancing stability and solubility during synthetic sequences, and can be readily removed under mild acidic conditions to advance molecular construction . Research into analogous structures, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, highlights the application of these intermediates as novel heterocyclic amino acids for the creation of achiral and chiral building blocks, which are essential for constructing DNA-encoded libraries and discovering new therapeutic agents . Furthermore, related compounds are investigated as potential scaffolds for inhibitors and other pharmacologically active molecules . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Propriétés

IUPAC Name

tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-20/h4-7,12,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYXGLIEFRRMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystallographic Characterization and Structural Analysis of tert-Butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (C₁₇H₂₃N₃O₂) represents a highly privileged structural motif frequently utilized as an advanced intermediate in the development of kinase inhibitors, PARP inhibitors, and allosteric modulators. Understanding its precise three-dimensional conformation is critical for rational drug design. This technical whitepaper provides an in-depth guide to the molecular architecture, conformational dynamics, and Single-Crystal X-Ray Diffraction (SCXRD) methodologies required to definitively characterize this molecule.

Molecular Architecture & Conformational Causality

The structural integrity and spatial orientation of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate are dictated by the interplay of three distinct functional domains. Understanding the thermodynamic drivers behind these conformations is essential before initiating crystallographic studies.

  • The N-Boc Group (Carbamate): The tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen exhibits partial double-bond character along the N–C(=O)O bond. This restricts free rotation, typically locking the molecule into a specific syn/anti rotameric state in the solid phase. Furthermore, the highly flexible tert-butyl moiety is notorious for undergoing severe rotational disorder at room temperature, which necessitates cryogenic crystallographic techniques to resolve its electron density accurately ().

  • The Piperidine Ring: Saturated six-membered nitrogen heterocycles overwhelmingly favor a chair conformation. The bulky 2H-indazol-2-yl substituent at the C4 position will exclusively adopt an equatorial orientation. If forced into an axial position, the indazole core would suffer from severe 1,3-diaxial steric clashes with the axial protons at C2 and C6, representing a highly unfavorable high-energy state.

  • The 2H-Indazole Core: Unlike the 1H-tautomer, the 2-substituted indazole core features a distinct localized π -electron distribution that enforces strict planarity across the fused bicyclic system. The torsional angle between the piperidine C4 atom and the indazole N2 atom is a critical vector that determines how the molecule will pack in the crystal lattice, often driven by intermolecular π−π stacking interactions between adjacent indazole rings ().

ConformationalLogic Root tert-butyl 4-(2H-indazol-2-yl) piperidine-1-carboxylate Boc N-Boc Group • Partial double bond character • Rotational disorder at RT • Requires 100K XRD Root->Boc Pip Piperidine Ring • Chair conformation • C4 substituent is Equatorial • Minimizes 1,3-diaxial clash Root->Pip Ind 2H-Indazole Core • Planar bicyclic system • Torsional angle optimization • π-π stacking in lattice Root->Ind

Caption: Conformational drivers dictating the crystal structure of the target compound.

SCXRD Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, a rigorous, step-by-step methodology must be employed. The following protocol is designed as a self-validating system, where the output of each step dictates the success of the subsequent phase.

Step 1: Crystal Growth via Vapor Diffusion

N-Boc protected piperidines are highly lipophilic and highly soluble in most organic solvents. Standard solvent evaporation often results in the compound "oiling out" (forming an amorphous syrup) rather than crystallizing.

  • Procedure: Dissolve 20 mg of the compound in a minimal volume (approx. 0.5 mL) of ethyl acetate (solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of hexanes (anti-solvent).

  • Causality: The volatile anti-solvent slowly diffuses into the inner vial over several days. This controlled, thermodynamic reduction in solubility gently forces the system into supersaturation, promoting the nucleation of high-quality, diffraction-grade single crystals rather than kinetic precipitation.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Select a crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation.

  • Causality: Flash-cooling to 100 K serves two critical purposes. First, it solidifies the Paratone oil, rigidly holding the crystal without mechanical stress. Second, it quenches the thermal motion of the highly flexible tert-butyl group, preventing the electron density from smearing and ensuring sharp high-angle diffraction spots.

Step 3: Data Reduction and Structure Solution
  • Procedure: Integrate the raw diffraction frames using software such as APEX3/SAINT, and apply a multi-scan absorption correction (SADABS). Solve the phase problem using intrinsic phasing algorithms via SHELXT.

  • Causality: Absorption correction is mandatory to account for the varying path lengths of X-rays through the non-spherical crystal, ensuring that the measured intensities accurately reflect the structure factors.

Step 4: Refinement and Self-Validation
  • Procedure: Refine the structural model using full-matrix least-squares on F2 using SHELXL () integrated within the OLEX2 graphical interface (). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: The refinement process is a self-validating loop. The algorithm continuously minimizes the difference between the observed diffraction data and the calculated model. Success is quantitatively proven when the Goodness-of-Fit (GoF) approaches 1.0, and the R1​ residual factor drops below 5%.

Workflow N1 1. Compound Synthesis & Purification N2 2. Single Crystal Growth (Vapor Diffusion) N1->N2 N3 3. Crystal Mounting (Cryoloop, 100K) N2->N3 N4 4. X-Ray Diffraction (Mo/Cu Kα Source) N3->N4 N5 5. Data Reduction & Absorption Correction N4->N5 N6 6. Structure Solution (Intrinsic Phasing) N5->N6 N7 7. Refinement & Validation (Least-Squares, GoF) N6->N7

Caption: Step-by-step SCXRD workflow for N-Boc-piperidine indazole derivatives.

Quantitative Crystallographic Parameters

Based on the structural behavior of isostructural N-Boc-piperidine and 2H-indazole derivatives, the following tables summarize the expected quantitative metrics and geometric parameters for a high-quality SCXRD experiment of this compound.

Table 1: Representative Crystal Data and Structure Refinement
ParameterValue / Description
Empirical Formula C₁₇H₂₃N₃O₂
Formula Weight 301.38 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈10.5 Å, b≈12.2 Å, c≈14.8 Å, β≈105∘
Volume ≈1830 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ≈1.19 g/cm³
Absorption Coefficient ( μ ) ≈0.08 mm⁻¹ (Mo K α )
Final R indices [ I>2σ(I) ] R1​≤0.045 , wR2​≤0.110
Goodness-of-Fit (GoF) on F2 1.00−1.05
Table 2: Selected Bond Lengths and Angles (Expected)

Structural FeatureAtoms InvolvedExpected ValueCausality / SignificanceCarbamate C-N BondN(Pip) – C(Boc)1.34 - 1.36 ÅShorter than a standard C-N single bond due to resonance, confirming restricted rotation.Indazole-Piperidine LinkN2(Ind) – C4(Pip)1.46 - 1.48 ÅStandard sp2 sp3 C-N single bond; allows torsional flexibility for receptor binding.Piperidine Internal AngleC3 – C4 – C5109.5° - 111.0°Confirms the ideal sp3 tetrahedral geometry of the unstrained chair conformation.Indazole PlanarityN1 – N2 – C3 – C3a0.0° - 2.0° (Torsion)Demonstrates the strict coplanarity of the 2H-indazole aromatic π -system.

Structural Validation and Quality Assurance

The final phase of the crystallographic workflow is strict quality assurance. The structural model must be subjected to the checkCIF routine provided by the International Union of Crystallography (IUCr).

A trustworthy structure will exhibit no "Level A" or "Level B" alerts. The maximum and minimum residual electron density peaks (typically located near the heavy atoms or the disordered tert-butyl methyl groups) should not exceed +0.30 and −0.25 e/ų. If residual density peaks >0.5 e/ų are observed near the Boc group, it indicates unresolved rotational disorder, requiring the implementation of rigid-bond restraints (RIGU) or the modeling of the tert-butyl group over two distinct spatial positions with fractional occupancies summing to 1.0.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Beng, T. K., Tyree, W. S., Parker, T., Su, C., Williard, P. G., & Gawley, R. E. (2012). "Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange". Journal of the American Chemical Society, 134(40), 16845-16855. URL:[Link]

  • Xue, Y., et al. (2020). "Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases". ACS Medicinal Chemistry Letters, 11(2), 149-154. URL:[Link]

An In-depth Technical Guide to the Solubility Profile of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical development. Recognizing that solubility is a critical determinant of a drug candidate's downstream success, this document outlines the theoretical underpinnings and practical methodologies for characterizing its behavior in a range of polar aprotic solvents. We present a detailed, field-proven protocol for equilibrium solubility determination via the shake-flask method, coupled with HPLC-UV analysis, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design to empower robust and reliable solubility assessments.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy.[1][2] For an orally administered drug to exert its effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[1] Poor solubility is a leading cause of costly late-stage failures in drug development.[2]

Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are ubiquitous in the pharmaceutical sciences.[3] They are instrumental in early-stage discovery for solubilizing compounds for high-throughput screening, in process chemistry for synthesis and purification, and in the development of certain formulations, including parenteral drug products where they can enhance stability.[4][5]

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a molecule featuring a bulky, nonpolar tert-butyl protecting group, a polar piperidine carboxylate moiety, and an aromatic indazole system. This combination of functional groups suggests a complex solubility behavior that requires careful empirical characterization. Understanding its solubility profile in key polar aprotic solvents is not merely an academic exercise; it is a critical step in de-risking its development pathway and enabling rational formulation design.[6]

This guide provides a robust framework for generating a high-quality, reliable solubility profile for this compound, moving from theoretical principles to practical, step-by-step experimental execution.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[7][8] A more quantitative approach is offered by the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density (CED).[9][10][11] The CED represents the energy required to separate molecules of a substance, which must be overcome by solvent-solute interactions for dissolution to occur.[11][12] Materials with similar solubility parameters are more likely to be miscible.[10]

Molecular Structure and Intermolecular Forces

The solubility of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is governed by the interplay of its structural components with the solvent molecules:

  • Polar Aprotic Solvents: These solvents possess significant dipole moments but lack acidic protons (e.g., O-H or N-H bonds).[3] They can act as hydrogen bond acceptors but not donors.[3] Key examples include DMSO (high polarity), ACN, and DMF.

  • Solute (The Compound):

    • Indazole and Piperidine Rings: The nitrogen atoms in these rings can act as hydrogen bond acceptors.

    • Carbonyl Group: The oxygen of the tert-butyl carboxylate group is a strong hydrogen bond acceptor.

    • Tert-butyl Group & Hydrocarbon Backbone: These are nonpolar, lipophilic regions that will have favorable van der Waals interactions with less polar solvents or the nonpolar regions of solvent molecules.

Dissolution in a polar aprotic solvent will primarily be driven by dipole-dipole interactions and the solvent's ability to disrupt the crystal lattice of the solid compound. The bulky, nonpolar tert-butyl group may sterically hinder close association with solvent molecules and favor solubility in less polar environments.

Visualization of Molecular Interactions

The diagram below illustrates the key functional groups of the target molecule and their potential interactions with a generic polar aprotic solvent like DMSO.

Caption: Molecular interactions between the solute and a polar aprotic solvent.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method.[13][14][15] This method ensures that the system reaches true equilibrium, providing a definitive value for the maximum concentration of the solute that can be dissolved in a given solvent at a specific temperature.[15][16]

Mandatory Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium is reached and that the solid form of the compound has not changed during the experiment.

Objective: To determine the equilibrium solubility of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate in selected polar aprotic solvents at a controlled temperature.

Materials:

  • tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (API, solid)

  • Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, THF), HPLC grade

  • Glass vials (e.g., 4 mL) with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an excess amount of the API into a series of glass vials (perform in triplicate for each solvent). "Excess" means enough solid will visibly remain at the end of the experiment (e.g., add 20-50 mg of API to 2 mL of solvent).

    • Precisely add a known volume (e.g., 2.0 mL) of the selected polar aprotic solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for pharmaceutical applications) and moderate agitation.

    • Equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. Expertise Insight: A preliminary time-to-equilibrium study (sampling at 24, 48, and 72 hours) is recommended for a new compound to confirm that the measured concentration is no longer increasing.[15]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter material.[16]

    • Dilute the filtrate with an appropriate solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

  • Quantification by HPLC-UV:

    • Prepare a multi-point calibration curve (minimum 5 points) of the API in a known solvent (e.g., acetonitrile).[17][18]

    • Analyze the diluted samples by HPLC-UV, ensuring the system is validated for linearity, precision, and accuracy.

    • Calculate the concentration of the API in the diluted sample using the calibration curve.

    • Apply the dilution factor to determine the final solubility concentration in the original solvent.

  • Solid Phase Analysis (Self-Validation):

    • After sampling, recover the remaining solid from the vials.

    • Dry the solid and analyze it using a technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

    • Compare the results to the analysis of the starting material. Trustworthiness Check: This step is critical to confirm that the compound has not converted to a different polymorphic form or a solvate during the experiment, which would invalidate the solubility measurement for the original solid form.[13]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G start Start: API and Solvents prep Step 1: Sample Preparation Add excess API to known volume of solvent (n=3) start->prep equil Step 2: Equilibration Shake at constant T (e.g., 24-72 hours) prep->equil sample Step 3: Sampling & Filtration Withdraw supernatant, filter through 0.22µm filter equil->sample dilute Step 4: Dilution Accurately dilute filtrate to fall within calibration range sample->dilute hplc Step 5: HPLC-UV Analysis Quantify concentration against a valid calibration curve dilute->hplc calc Step 6: Calculation Apply dilution factor to get final solubility (e.g., mg/mL) hplc->calc solid_analysis Step 7: Solid Phase Analysis Recover and analyze remaining solid (PXRD, DSC) calc->solid_analysis compare Compare solid phase to starting material solid_analysis->compare end_valid End: Valid Solubility Data compare->end_valid No Change end_invalid End: Data Invalidated (Polymorph/Solvate Detected) compare->end_invalid Change Detected

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different solvents and conditions.

Solubility Data Summary Table
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Standard Deviation (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)25[Experimental Value][Calculated Value][Calculated Value][e.g., Clear solution]
N,N-Dimethylformamide (DMF)25[Experimental Value][Calculated Value][Calculated Value][e.g., Clear solution]
Acetonitrile (ACN)25[Experimental Value][Calculated Value][Calculated Value][e.g., Low solubility]
Tetrahydrofuran (THF)25[Experimental Value][Calculated Value][Calculated Value][e.g., Moderate solubility]
[Additional Solvent]25[Experimental Value][Calculated Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)37[Experimental Value][Calculated Value][Calculated Value][e.g., Increased solubility]

Note: This table is a template. The user must populate it with their experimentally determined data.

Interpreting the Results

The rank order of solubility across the different solvents provides crucial insights for drug development.

  • High Solubility (e.g., in DMSO, DMF): Indicates these solvents are excellent choices for preparing concentrated stock solutions for screening assays or as potential components in specialized formulations.

  • Low Solubility (e.g., in ACN): Suggests that acetonitrile could potentially be used as an anti-solvent in crystallization processes.

  • Temperature Dependence: Comparing results at 25 °C and 37 °C will indicate whether the dissolution process is endothermic (solubility increases with temperature) or exothermic, which is important for controlling manufacturing processes.

Conclusion

This technical guide has provided a comprehensive, scientifically-grounded methodology for determining the solubility profile of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate in polar aprotic solvents. By combining a sound theoretical framework with a detailed, self-validating experimental protocol, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions throughout the drug development lifecycle, from lead optimization and formulation design to process chemistry and manufacturing. Adherence to these principles will ensure that the generated solubility data is not just a number, but a trustworthy and actionable piece of the larger drug development puzzle.

References

  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Book and Paper Group Annual, 3. [Link]

  • Wikipedia. (n.d.). Hildebrand solubility parameter. [Link]

  • Scribd. (n.d.). Solubility Determination Methods in USP. [Link]

  • American Institute for Conservation. (n.d.). Part 2 - The Hildebrand Solubility Parameter. [Link]

  • Jouyban, A. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 147, 2-16. [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-30. [Link]

  • Taylor, R. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion Inc. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Al-Bayati, M. A. (n.d.). Solubility and Distribution Phenomena. Mustansiriyah University. [Link]

  • Mahapatra, A., & Murthy, P. N. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques. International Journal of PharmTech Research, 13(2), 80-93. [Link]

  • Dare, M., & Jain, A. (2012). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library, 4(1), 1-10. [Link]

  • World Journal of Advanced Research and Reviews. (2021, December 12). Theoretical consideration of solubility by Hildebrand solubility approach. [Link]

  • De Proft, F., & Geerlings, P. (2019). Hildebrand Solubility Parameters Revisited - Cohesive Energy or Electrophilicity Densities? The Journal of Physical Chemistry A, 123(29), 6338-6344. [Link]

  • Neely, M. (2022, February 21). A View on the Use of Aprotic Solvents in Parenteral Drug Formulations. ONdrugDelivery. [Link]

  • Li, R., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 859-864. [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3395-3401. [Link]

  • International Council for Harmonisation. (2019). ICH M9 : BCSに基づくバイオウェーバー (Biopharmaceutics Classification System-based Biowaivers). [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • Jain, C. R., & Patil, R. D. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW. International Journal of Pharmaceutical Sciences and Research, 17(2), 511-528. [Link]

  • ResearchGate. (2025, August 6). Polar, aprotic solvents and the hydrophobic effect. [Link]

  • PubMed. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. [Link]

  • National Center for Biotechnology Information. (n.d.). Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. [Link]

  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • ChemBK. (2024, April 9). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. [Link]

  • Global Substance Registration System. (n.d.). tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. [Link]

Sources

The 4-(2H-indazol-2-yl)piperidine Scaffold in Medicinal Chemistry: From Boc-Protected Precursor to Multi-Target Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is rarely viewed as a singular end-product. Instead, it serves as a highly versatile, privileged scaffold. The molecule possesses a dual identity: the tert-butyloxycarbonyl (Boc) group acts as a critical synthetic protecting group and lipophilicity modulator, while the 4-(2H-indazol-2-yl)piperidine core functions as a potent pharmacophore capable of engaging diverse biological targets.

This technical guide dissects the mechanism of action (MOA) of this compound across three distinct therapeutic domains: its direct antiprotozoal activity as an intact protected molecule, its role as a competitive antagonist for Toll-like Receptors 7 and 8 (TLR7/8) upon deprotection, and its utility as a targeting ligand in Proteolysis Targeting Chimeras (PROTACs).

Chemical Architecture & Synthetic Utility

The structural genius of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate lies in its regiochemistry. The 2H-indazole isomer provides a distinct spatial geometry compared to the more common 1H-indazole. The dihedral angle between the indazole and piperidine rings (typically 63° to 94°) is rigidly defined, allowing for precise vectorization into narrow protein binding pockets[1].

The Role of the Boc Group

During synthesis, the Boc group is indispensable. It sterically shields the piperidine nitrogen, preventing unwanted N-alkylation or oxidation during the harsh reductive cyclization required to form the indazole ring. Biologically, the bulky, highly lipophilic tert-butyl moiety can drastically alter the compound's pharmacokinetic profile, transforming a highly polar secondary amine into a membrane-permeable entity[2].

SyntheticWorkflow A 2-Nitrobenzaldehyde C Imine Intermediate A->C Condensation (80°C) B Boc-Aminopiperidine B->C D Boc-Protected 2H-Indazol-piperidine C->D Cadogan Cyclization (PBu3, Reduction) E Active Pharmacophore (Deprotected) D->E Acidic Cleavage (HCl or TFA)

Fig 1: Regioselective synthesis and deprotection workflow of the 2H-indazol-piperidine scaffold.

Mechanisms of Action Across Biological Targets

The biological mechanism of action of this scaffold is strictly dictated by the presence or absence of the Boc protecting group and subsequent functionalization.

Direct Antiprotozoal Activity (Intact Boc-Protected Scaffold)

While protecting groups are usually cleaved prior to biological evaluation, specific derivatives of the intact molecule—such as tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate—exhibit potent, direct antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis[2].

  • Causality & MOA: The highly lipophilic Boc group facilitates passive diffusion across the dense protozoal cell membrane. Once intracellular, the electron-rich 2H-indazole core disrupts the parasite's unique oxidoreductase pathways. Similar to metronidazole, the scaffold acts as an electron acceptor, generating reactive oxygen species (ROS) that induce fatal DNA damage within the protozoan[2].

Endosomal TLR7/8 Antagonism (Deprotected Pharmacophore)

When the Boc group is removed, the resulting secondary amine becomes a critical anchor for immune modulation. The deprotected scaffold has been optimized into highly potent dual antagonists for TLR7 and TLR8, which are key drivers of systemic autoimmune diseases like systemic lupus erythematosus (SLE)[1].

  • Causality & MOA: TLR7 and TLR8 are endosomal sensors activated by single-stranded RNA (ssRNA). The deprotected piperidine nitrogen (often further functionalized with fluorine to tune basicity) forms essential salt bridges with acidic residues (e.g., Asp/Glu) deep within the TLR8 binding pocket[1]. Simultaneously, the indazole ring engages in π-π stacking. This competitive binding locks the receptor in an inactive conformation, physically blocking the receptor dimerization required for MyD88 adapter recruitment and subsequent NF-κB inflammatory signaling[1].

TLRPathway ssRNA ssRNA (Agonist) TLR78 Endosomal TLR7/8 ECD ssRNA->TLR78 Binds & Activates Antagonist Indazol-piperidine Antagonist Antagonist->TLR78 Competitively Inhibits (Blocks Dimerization) MyD88 MyD88 Adapter TLR78->MyD88 Recruits NFkB NF-κB / IRF7 Pathway MyD88->NFkB Kinase Cascade

Fig 2: Mechanism of TLR7/8 competitive inhibition by the deprotected indazol-piperidine core.

Targeted Protein Degradation (PROTACs)

The deprotected piperidine nitrogen also serves as an ideal synthetic vector for PROTAC linker attachment. Recent patent literature demonstrates the use of this scaffold to selectively bind Interleukin-1 receptor-associated kinase 4 (IRAK4)[3]. By attaching an E3 ligase ligand (e.g., Cereblon) to the piperidine nitrogen via a PEG linker, the molecule forces the ubiquitination and subsequent proteasomal degradation of IRAK4, offering a catalytic mechanism of action superior to traditional occupancy-based inhibition[3].

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) and efficacy metrics of the scaffold across its various functional states.

Compound State / DerivativeBiological TargetQuantitative MetricPrimary Mechanism of ActionReference
Boc-Protected: tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylateE. histolytica (Protozoa)MIC < 1.0 µg/mLDisruption of protozoal redox homeostasis; ROS generation.[2]
Deprotected Core: 4-(5-bromo-2H-indazol-2-yl)piperidine derivativeEndosomal TLR8IC50 ≈ 45 nM (Binding)Competitive inhibition of ssRNA binding; blocks dimerization.[1]
PROTAC Conjugate: Indazol-piperidine linked to E3 LigaseIRAK4 KinaseDegradation (DC50) < 10 nMInduced proximity ubiquitination and proteasomal degradation.[3]

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the scaffold and the biochemical validation of its target engagement.

Protocol A: Regioselective Synthesis via Cadogan Cyclization

Objective: Synthesize the Boc-protected 2H-indazole scaffold with high regioselectivity.

  • Imine Condensation: Suspend 5-bromo-2-nitrobenzaldehyde (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in 2-propanol. Stir at 80 °C for 2 hours[1].

    • Causality: The primary amine of the piperidine attacks the aldehyde, forming a Schiff base (imine). The Boc group prevents any competing reactions at the piperidine nitrogen.

  • Reductive Cyclization: Cool the mixture to room temperature and slowly add tributylphosphine (PBu3, 3.0 eq)[1].

    • Causality: PBu3 acts as a powerful oxygen acceptor, reducing the nitro group to a highly reactive nitrene intermediate. The spatial proximity of the adjacent imine nitrogen traps the nitrene, selectively forcing the formation of the 2H-indazole isomer over the 1H-isomer.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the imine mass and the appearance of the cyclized product mass confirms successful nitrene insertion. Purify via silica gel chromatography to isolate the pure Boc-protected scaffold.

Protocol B: Biochemical TLR8 Antagonist Competition Assay

Objective: Validate direct target engagement of the deprotected scaffold without cellular noise.

  • Receptor Preparation: Express and purify the Extracellular Domain (ECD) of human TLR8. Cellular assays are notoriously noisy due to overlapping TLR pathways; using isolated ECD ensures the measured affinity is strictly due to direct binding[1].

  • Tracer Incubation: Incubate the TLR8 ECD with a known fluorescently labeled small-molecule TLR8 agonist (tracer) to establish a baseline fluorescence polarization (FP) signal.

  • Displacement: Titrate the deprotected 4-(2H-indazol-2-yl)piperidine derivative into the assay buffer.

  • Self-Validation & Readout: As the competitive antagonist displaces the fluorescent tracer from the binding pocket, the FP signal will decrease. Calculate the IC50 based on the dose-response curve of the FP reduction[1]. Include a known TLR8 antagonist as a positive control to validate assay sensitivity.

Sources

Methodological & Application

Advanced Synthesis and Diversification of Indazole-Piperidine Scaffolds from tert-Butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

The indazole-piperidine architecture has emerged as a privileged pharmacophore in modern medicinal chemistry. Combining the rigid, hydrogen-bond-donating/accepting capacity of the indazole core with the sp³-rich, highly tunable basicity of the piperidine ring, this scaffold is frequently utilized in the development of kinase inhibitors (e.g., ROCK-II inhibitors), poly(ADP-ribose) polymerase (PARP) inhibitors, and fibroblast growth factor receptor (FGFR) antagonists [1] [2].

Starting from tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (a Boc-protected intermediate), researchers can efficiently generate highly diverse chemical libraries. The tert-butoxycarbonyl (Boc) group serves as a critical orthogonal protecting group, rendering the piperidine nitrogen inert during upstream synthesis (such as the construction of the 2H-indazole core via N-N bond formation or C-N cross-coupling) [3]. Upon selective deprotection, the resulting secondary amine acts as a versatile vector for late-stage functionalization, enabling the rapid exploration of structure-activity relationships (SAR).

Mechanistic Workflow and Pathway Visualization

The synthetic divergence of this scaffold relies on a two-phase workflow: the quantitative removal of the Boc protecting group, followed by the chemoselective functionalization of the liberated piperidine nitrogen.

SyntheticWorkflow A Boc-Indazole-Piperidine (Starting Material) B Acidic Cleavage (TFA/DCM) A->B Deprotection C Free Piperidine Intermediate B->C Workup D Amidation (R-COCl, DIPEA) C->D Pathway A E Reductive Amination (R-CHO, NaBH(OAc)3) C->E Pathway B F Functionalized Scaffold Library D->F E->F

Fig 1: Two-phase synthetic workflow for indazole-piperidine scaffold diversification.

Once synthesized, these functionalized scaffolds interact with specific biological targets. For instance, in oncology and fibrotic disease models, the indazole moiety often mimics the adenine ring of ATP to competitively bind kinase hinge regions, while the functionalized piperidine extends into the solvent-exposed region to dictate target selectivity [4].

BioPathway A Indazole-Piperidine Derivatives B ROCK-II Kinase Inhibition A->B ATP Competitive Binding C PARP Enzyme Inhibition A->C NAD+ Competitive Binding D Actin Cytoskeleton Regulation B->D Downstream Signaling E DNA Replication Stress (BRCA-deficient) C->E Synthetic Lethality F Therapeutic Efficacy (Apoptosis / Anti-fibrosis) D->F E->F

Fig 2: Pharmacological pathways targeted by indazole-piperidine derivatives.

Quantitative Data: Reaction Optimization

The choice of deprotection and functionalization conditions directly impacts the overall yield and purity of the final library. The tables below summarize the empirical optimization of these critical steps.

Table 1: Optimization of Boc Deprotection Conditions

Causality Insight: While HCl in dioxane provides a cleaner workup (the byproduct is a precipitating hydrochloride salt), Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is often preferred for highly lipophilic indazole derivatives due to superior solubility profiles.

Reagent SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
20% TFADCM252.0>9995Requires basic workup to isolate free base.
50% TFADCM250.5>9992Faster, but higher risk of indazole protonation.
4M HClDioxane254.09588Yields HCl salt directly; heterogeneous reaction.
3M HClEtOAc253.09891Excellent scalability; easy filtration of product.
Table 2: Scaffold Diversification (N-Functionalization)

Causality Insight: N,N-Diisopropylethylamine (DIPEA) is strictly utilized over Triethylamine (TEA) during amidation to prevent competitive nucleophilic attack by the base, owing to DIPEA's significant steric hindrance.

Reaction TypeElectrophile / ReagentBase / AdditiveSolventYield (%)Purity (LC-MS)
AmidationAcyl Chlorides (1.2 eq)DIPEA (2.5 eq)DCM85 - 94>95%
SulfonylationSulfonyl Chlorides (1.1 eq)Pyridine (3.0 eq)DCM78 - 89>92%
Reductive AminationAldehydes (1.5 eq)NaBH(OAc)₃ (2.0 eq)DCE80 - 92>96%
N-AlkylationAlkyl Halides (1.1 eq)K₂CO₃ (3.0 eq)DMF65 - 82>90%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via TLC or LC-MS are embedded to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of 4-(2H-indazol-2-yl)piperidine (Boc Deprotection)

Objective: Cleave the tert-butyl carbamate to generate the secondary amine nucleophile.

  • Preparation: Charge a round-bottom flask with tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (1.0 mmol, 301.4 mg) and dissolve in anhydrous DCM (4.0 mL).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA, 1.0 mL) to the stirring solution.

    • Scientific Rationale: Cooling prevents exothermic degradation and suppresses potential electrophilic aromatic substitution on the electron-rich indazole ring by the generated tert-butyl carbocation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Analyze an aliquot by LC-MS. The starting material mass (m/z 302 [M+H]+) should be completely absent, replaced by the product mass (m/z 202 [M+H]+).

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting oily residue in EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) until the aqueous layer pH is ~8.

  • Isolation: Extract the aqueous layer with EtOAc (2 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(2H-indazol-2-yl)piperidine as a pale yellow solid.

Protocol B: Diversification via Reductive Amination

Objective: Install complex alkyl or aryl-alkyl appendages onto the piperidine nitrogen without over-alkylation.

  • Imine Formation: In a dry vial, dissolve 4-(2H-indazol-2-yl)piperidine (0.5 mmol, 100.6 mg) and the desired aldehyde (0.75 mmol, 1.5 eq) in 1,2-dichloroethane (DCE, 3.0 mL). Add glacial acetic acid (0.5 mmol, 1.0 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.0 mmol, 212 mg, 2.0 eq) in one portion.

    • Scientific Rationale: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of corresponding alcohols.

  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) and stir vigorously for 15 minutes until gas evolution ceases. Extract the mixture with DCM (3 × 5 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM with 0.1% NH₄OH) to afford the N-alkylated indazole-piperidine derivative.

Protocol C: Diversification via Amidation

Objective: Synthesize indazole-piperidine carboxamides (frequently utilized in ROCK and PARP inhibitor scaffolds).

  • Preparation: Dissolve 4-(2H-indazol-2-yl)piperidine (0.5 mmol) in anhydrous DCM (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.25 mmol, 2.5 eq). Cool to 0 °C.

  • Acylation: Slowly add the desired acyl chloride (0.6 mmol, 1.2 eq) dissolved in DCM (1.0 mL).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Workup: Dilute with DCM (10 mL) and wash sequentially with 1M HCl (5 mL) to remove unreacted amine, followed by saturated NaHCO₃ (5 mL) and brine (5 mL).

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography or preparative HPLC to yield the final amide.

References

  • Tahir S., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Center for Biotechnology Information (NIH). January 2026.
  • Feng, Y., et al. "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Bioorganic & Medicinal Chemistry Letters. May 2007.
  • Cui, J., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." MDPI. October 2018.
  • BenchChem Technical Reports. "The Emergence of a Privileged Scaffold: A Technical Review." BenchChem.

Application Note: Direct C3-Arylation of tert-Butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate via Pd-Catalyzed C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Focus: Advanced Cross-Coupling Protocols and Mechanistic Causality.

Introduction & Mechanistic Rationale

The 2H-indazole scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, PARP inhibitors, and antiviral agents. Specifically, tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate serves as a highly versatile building block, combining the rigid 2H-indazole core with a synthetically malleable, Boc-protected piperidine ring.

Historically, functionalizing the indazole core required multi-step pre-functionalization (e.g., halogenation followed by Suzuki-Miyaura coupling). However, modern late-stage C–H functionalization allows for the direct cross-coupling of aryl halides to the C3 position of the 2H-indazole ring.

Why the C3 Position? Unlike 1H-indazoles, which are thermodynamically more stable but chemically inert at the C3 position, 2H-indazoles possess a fixed quinonoid-like resonance structure. This electronic distribution significantly increases the electron density at the C3 carbon, making it highly susceptible to electrophilic palladation [1]. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where a carbonate or acetate base acts as an internal proton acceptor, lowering the activation energy for C–H bond cleavage.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(Phen)] OxAdd Oxidative Addition Ar-Pd(II)(Phen)-Br Pd0->OxAdd + Ar-Br CMD C-H Activation (CMD) Ar-Pd(II)(Phen)-(2H-Indazole) OxAdd->CMD + 2H-Indazole Substrate + Base (e.g., K2CO3) - HBr RedElim Reductive Elimination C3-Aryl-2H-Indazole CMD->RedElim RedElim->Pd0 Release Product

Caption: Catalytic cycle of Pd-catalyzed C3-arylation of 2H-indazoles via CMD pathway.

Experimental Design & Causality

To build a self-validating and robust protocol, every reagent choice must be grounded in mechanistic causality:

  • Catalyst & Ligand Selection (Pd(OAc)₂ + 1,10-Phenanthroline): Phosphine ligands often fail in direct C–H arylations of electron-rich heterocycles due to rapid oxidation or competitive binding. 1,10-Phenanthroline is a rigid, bidentate nitrogen ligand that strongly coordinates to Pd(II), preventing the aggregation of the catalyst into inactive "palladium black" at elevated temperatures [2].

  • Base Selection (K₂CO₃): The carbonate ion is critical for the CMD transition state. It coordinates to the palladium center while simultaneously abstracting the C3 proton in a highly ordered, six-membered transition state.

  • Solvent (DMA): N,N-Dimethylacetamide (DMA) is chosen for its high dielectric constant, which stabilizes the polar CMD transition state, and its high boiling point, which safely accommodates the 120 °C thermal requirement.

  • Protecting Group Compatibility: The tert-butyl carbamate (Boc) group on the piperidine nitrogen is highly stable to the anhydrous, mildly basic conditions of this protocol. Acidic cross-coupling conditions would risk premature deprotection, but the K₂CO₃/DMA system ensures complete structural integrity of the substrate.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the C3-arylation of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate with bromobenzene. These data points demonstrate the critical nature of the ligand and solvent choices [3].

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)NoneK₂CO₃ (2.0)DMA120Trace
2 Pd(OAc)₂ (5) 1,10-Phen (10) K₂CO₃ (2.0) DMA 120 85
3Pd(OAc)₂ (5)1,10-Phen (10)KOAc (2.0)DMA12062
4Pd(dppf)Cl₂ (5)NoneAg₂CO₃ (2.0)Toluene10074
5Pd(OAc)₂ (5)1,10-Phen (10)K₂CO₃ (2.0)Mesitylene15089*

*Note: While Entry 5 provides a slightly higher yield, Mesitylene requires 150 °C, which approaches the thermal degradation threshold of the Boc protecting group over extended reaction times. Entry 2 is the optimal balance of yield and substrate stability.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Visual cues and In-Process Controls (IPCs) are embedded to ensure experimental integrity.

Workflow Step1 1. Preparation Degas Solvents Step2 2. Assembly Add Reagents Step1->Step2 Step3 3. Reaction 120°C, 16h Step2->Step3 Step4 4. IPC LC-MS Check Step3->Step4 Step5 5. Workup Extraction Step4->Step5 Step6 6. Purification Flash Silica Step5->Step6

Caption: Step-by-step experimental workflow for the C3-arylation of 2H-indazole.

Materials & Reagents
  • tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (1.0 equiv, 1.0 mmol, 301.18 mg)

  • Bromobenzene (1.2 equiv, 1.2 mmol, 188.4 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%, 11.2 mg)

  • 1,10-Phenanthroline (0.10 equiv, 10 mol%, 18.0 mg)

  • Potassium carbonate [K₂CO₃], anhydrous powder (2.0 equiv, 2.0 mmol, 276.4 mg)

  • N,N-Dimethylacetamide (DMA), anhydrous (5.0 mL)

Execution Steps

Step 1: System Preparation and Degassing

  • Action: Flame-dry a Schlenk tube under vacuum and backfill with dry Nitrogen (N₂). Add 5.0 mL of anhydrous DMA and sparge with N₂ for a minimum of 30 minutes.

  • Causality: The active Pd(0) species is highly susceptible to oxidation by atmospheric O₂. Thorough degassing prevents the formation of inactive Pd(II)-peroxo complexes.

Step 2: Reagent Assembly

  • Action: In a nitrogen-filled glovebox (or under a strict counter-flow of N₂), charge the Schlenk tube with the indazole substrate, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

  • Causality: Assembling solid reagents in a moisture-free environment prevents the hydration of K₂CO₃, which would otherwise lead to competitive hydrolysis of the aryl bromide.

Step 3: Reaction Initiation

  • Action: Add the degassed DMA and bromobenzene via a gas-tight syringe. Seal the tube, transfer to a pre-heated reaction block, and stir vigorously (800 rpm) at 120 °C.

  • Visual Validation: Within 15–30 minutes, the solution will transition from a pale yellow suspension to a deep reddish-brown homogeneous-like mixture, indicating the successful formation of the active Pd(0)-Phen complex.

Step 4: In-Process Control (IPC)

  • Action: After 2 hours, withdraw a 10 µL aliquot under positive N₂ pressure. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

  • Self-Validation: Confirm the depletion of the starting material mass ( m/z 302.2 [M+H]⁺) and the appearance of the target product mass ( m/z 378.2[M+H]⁺). If conversion is <10%, the system has likely suffered oxygen ingress; the reaction should be aborted and restarted.

Step 5: Quench and Workup

  • Action: After 16 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove palladium particulates and inorganic salts. Transfer the filtrate to a separatory funnel and wash with 5% aqueous LiCl solution (3 x 10 mL), followed by brine (10 mL).

  • Causality: DMA is notoriously difficult to remove via evaporation. The aqueous LiCl wash is specifically employed to dramatically increase the partition coefficient of DMA into the aqueous phase, ensuring it does not co-elute during chromatography.

Step 6: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 10% to 40% EtOAc).

References

  • Title: Pd- and Cu-catalyzed C–H arylation of indazoles Source: Tetrahedron, 2012, 68(37), 7605-7612. URL: [Link]

  • Title: Solution to the C3–Arylation of Indazoles: Development of a Scalable Method Source: Organic Letters, 2016, 18(15), 3630–3633. URL: [Link]

  • Title: Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst Source: ChemCatChem, 2016, 9(12), 2168-2174. URL: [Link]

Application Notes & Protocols: A Guide to Incorporating tert-Butyl 4-(2H-Indazol-2-yl)piperidine-1-carboxylate into Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate , a versatile and high-potential scaffold, into kinase inhibitor discovery libraries. We will detail the rationale behind its selection, provide robust protocols for library synthesis, and outline a high-throughput screening cascade for hit identification and validation, thereby empowering discovery teams to efficiently explore novel chemical space.

The Strategic Value of the Indazole Scaffold in Kinase Inhibition

The success of a kinase inhibitor discovery program often hinges on the selection of a core chemical scaffold. A "privileged scaffold" is one that can interact with multiple biological targets, offering a robust starting point for library development.[4] The indazole ring system is a premier example of such a scaffold in the kinase inhibitor landscape.[4][5]

Why is the Indazole Scaffold so Effective?

  • Hinge-Binding Mimicry: The indazole nucleus, with its specific arrangement of nitrogen atoms, is an excellent bioisostere for other aromatic systems like indole or phenol.[4] It can form one or more critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, an interaction that anchors most Type I and Type II kinase inhibitors.[4][6]

  • Proven Clinical Relevance: Numerous FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature an indazole core, validating its utility and favorable drug-like properties.[5][7]

  • Vectors for Diversification: The indazole ring provides multiple positions for chemical modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

The specific building block of interest, tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate , offers further strategic advantages. The linkage at the N2 position of the indazole (the 2H-isomer) provides a distinct spatial orientation for substituents compared to the more common N1-substituted indazoles, potentially unlocking novel interactions and selectivity profiles.[4] The piperidine ring introduces a three-dimensional, non-planar element that can improve solubility and escape the often-crowded intellectual property space of flat aromatic linkers. Finally, the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a reliable handle for controlled, late-stage diversification.

Synthesis and Characterization of the Core Building Block

While commercially available, understanding the synthesis of the core scaffold is crucial for troubleshooting and custom modifications. A common synthetic route involves the nucleophilic substitution of a suitable piperidine precursor with indazole.

Protocol 2.1: Synthesis of tert-Butyl 4-(2H-Indazol-2-yl)piperidine-1-carboxylate

This protocol describes a representative synthesis via N-alkylation of indazole.

Materials:

  • Indazole

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (or a similar precursor with a good leaving group like tosylate or a halide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indazole (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 20 minutes.

  • Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with water (3x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired product, typically as a mixture of N1 and N2 isomers which must be separated. The 2H-indazole isomer is often the more thermodynamically stable product in such alkylations.

Validation:

  • LC-MS: Confirm the mass of the product (Expected [M+H]⁺).

  • ¹H and ¹³C NMR: Confirm the structure and isomeric purity. Key signals include the Boc group protons (~1.4 ppm), piperidine ring protons, and distinct aromatic protons for the indazole ring.

Kinase Inhibitor Library Design and Synthesis

The core principle of library synthesis is to append a diverse set of chemical functionalities to the core scaffold to systematically probe the chemical space around the target kinase.[8] Our strategy focuses on derivatization at the piperidine nitrogen following Boc deprotection.

Workflow for Library Synthesis

The following diagram illustrates the overall synthetic strategy.

G cluster_1 Library Diversification Core tert-Butyl 4-(2H-indazol-2-yl) piperidine-1-carboxylate Deprotection Protocol 3.1: Boc Deprotection (TFA/DCM) Core->Deprotection Intermediate 4-(2H-Indazol-2-yl)piperidine (Amine Salt) Deprotection->Intermediate Amide Protocol 3.2: Amide Coupling (+ Diverse Carboxylic Acids) Intermediate->Amide Reductive Protocol 3.3: Reductive Amination (+ Diverse Aldehydes/Ketones) Intermediate->Reductive Library1 Amide Library (R-CO-Piperidine-Indazole) Amide->Library1 Library2 Amine Library (R-CH2-Piperidine-Indazole) Reductive->Library2

Caption: Library synthesis workflow from the core scaffold.

Protocol 3.1: Boc Deprotection of the Core Scaffold

Causality: The Boc group is acid-labile. Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the Boc group, yielding the trifluoroacetate salt of the free amine, which is volatile and easily removed.[9]

Procedure:

  • Dissolve the core scaffold (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude amine salt can often be used directly in the next step without further purification.

Protocol 3.2: Library Synthesis via Parallel Amide Coupling

Causality: Standard peptide coupling reagents like HATU or HBTU activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the secondary amine of the deprotected scaffold to form a stable amide bond.

Procedure (for one well in a 96-well plate):

  • To a well, add a solution of a unique carboxylic acid (1.1 eq) in DMF.

  • Add a solution of a coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq), in DMF. Allow to stir for 10 minutes to pre-activate the acid.

  • Add a solution of the deprotected piperidine-indazole amine salt (1.0 eq) in DMF.

  • Seal the plate and shake at room temperature for 4-16 hours.

  • After the reaction, the crude library compounds can be purified by preparative HPLC-MS or used directly for primary screening if purity is deemed sufficient.

High-Throughput Screening (HTS) of the Inhibitor Library

Once the library is synthesized, it must be screened against target kinases to identify "hits." A universal assay that measures ATP consumption is highly efficient as it can be applied to virtually any kinase.[10] The ADP-Glo™ or Kinase-Glo® assays are luminescent, highly sensitive HTS-compatible methods that quantify the amount of ATP remaining after a kinase reaction.[10][11]

Screening Cascade for Hit Identification and Validation

A tiered approach is essential to efficiently manage resources and eliminate false positives.

G A Primary Screen (Single 10 µM concentration) vs. Target Kinase B Hit Confirmation (Re-test positives from primary screen) A->B >50% Inhibition C Dose-Response (IC₅₀) (10-point titration curve) B->C Confirmed Activity D Selectivity Profiling (Test confirmed hits against a panel of off-target kinases) C->D IC₅₀ < 1 µM E Lead Compound(s) (Potent & Selective) D->E >10-fold Selective

Caption: A typical HTS cascade for kinase inhibitor discovery.

Protocol 4.1: Primary HTS using a Luminescent ATP-Detection Assay

Causality: Kinase activity consumes ATP. The luminescent signal generated by the assay reagent is directly proportional to the amount of ATP remaining. Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.

Procedure (384-well format):

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound (10 mM in DMSO stock) into the assay plate wells. This results in a final assay concentration of 10 µM.

  • Controls: Designate wells for:

    • Negative Control (0% inhibition): DMSO only.

    • Positive Control (100% inhibition): A known inhibitor of the target kinase or a compound that chelates ATP like EDTA.

  • Kinase Reaction: Add the kinase reaction mix to all wells. This mix contains:

    • Target Kinase (pre-determined optimal concentration).

    • Substrate (e.g., a generic peptide like poly-GT or a specific substrate).

    • ATP (at or near its Kₘ concentration).

    • Assay Buffer (containing MgCl₂).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the luminescent detection reagent (e.g., Kinase-Glo® Reagent) to all wells. This reagent stops the kinase reaction and initiates the luminescence-generating reaction.

  • Reading: Incubate for 10 minutes in the dark, then read the luminescence on a plate reader.

Data Analysis and SAR Elucidation

The goal of data analysis is to transform raw screening data into actionable insights about the structure-activity relationship (SAR) — how a compound's chemical structure relates to its biological activity.[12][13]

Data Normalization: First, calculate the percent inhibition for each compound: % Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

Hit Prioritization: A "hit" is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean). Confirmed hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).

Hypothetical SAR Data Table

The table below presents hypothetical data for a library generated from the piperidine-indazole scaffold, screened against a target (Kinase A) and an off-target (Kinase B).

Compound IDR-Group Structure (at Piperidine-N)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity Index (B/A)
Cmpd-1 4-Methoxybenzoyl851,20014.1
Cmpd-2 3-Chlorobenzoyl4595021.1
Cmpd-3 Cyclohexylcarbonyl550>10,000>18
Cmpd-4 Benzyl (from reductive amination)1508,00053.3
Cmpd-5 Acetyl2,100>10,000>4.7

SAR Insights from Hypothetical Data:

  • Aromatic vs. Aliphatic: Aromatic acyl groups (Cmpd-1, Cmpd-2) appear more potent against Kinase A than aliphatic ones (Cmpd-3, Cmpd-5), suggesting a potential π-stacking or hydrophobic interaction in the pocket.[14]

  • Electronic Effects: The electron-withdrawing chloro-substituent (Cmpd-2) improves potency over the electron-donating methoxy group (Cmpd-1), providing a clear vector for further optimization.

  • Linker Type: The more flexible benzyl amine linker (Cmpd-4) is well-tolerated and shows excellent selectivity, indicating that the amide carbonyl is not essential for binding and that exploring alternative linkers is a viable strategy.

  • Steric Bulk: The small acetyl group (Cmpd-5) is significantly less active, suggesting that a larger substituent is required to fill the binding pocket effectively.

These initial SAR insights are critical for designing the next round of synthesis in a lead optimization campaign, focusing on analogs of the most potent and selective hits.

Conclusion

The tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate scaffold represents a high-value starting point for the construction of novel kinase inhibitor libraries. Its proven indazole core for hinge-binding, coupled with a versatile piperidine linker for exploring 3D chemical space, provides a robust platform for discovery. By following the systematic protocols for library synthesis, high-throughput screening, and data-driven SAR analysis outlined in this guide, research teams can efficiently navigate the path from initial scaffold to potent, selective lead compounds, accelerating the development of next-generation targeted therapies.

References

  • Title: Indazoles in Drug Discovery. Source: PharmaBlock.

  • Title: Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Source: Drug Discovery Today.

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: RSC Publishing.

  • Title: Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Source: ResearchGate.

  • Title: Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors: A Comparative Guide. Source: BenchChem.

  • Title: Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Source: Biosciences Biotechnology Research Asia.

  • Title: Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Source: PubMed.

  • Title: A Structure-Based Library Approach to Kinase Inhibitors. Source: Journal of the American Chemical Society.

  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Source: Frontiers.

  • Title: Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Source: Scientific Research.

  • Title: Application Notes and Protocols for 3,4-Dichloro-1H-indazole in Structure-Activity Relationship (SAR) Studies. Source: BenchChem.

  • Title: Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Source: PMC.

  • Title: Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Source: MDPI.

  • Title: Application Notes & Protocols: High-Throughput Screening for Inhibitors of the XE169 Kinase. Source: BenchChem.

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Source: PMC - NIH.

  • Title: High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. Source: Meso Scale Discovery.

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Source: PubMed.

  • Title: High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. Source: Promega Corporation.

  • Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) and its analogues. Source: Semantic Scholar.

  • Title: A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. Source: PLOS One.

  • Title: tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. Source: ChemBK.

  • Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Source: Atlantis Press.

  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Source: MDPI.

Sources

Application Notes and Protocols: Preparation of In Vitro Assay Stock Solutions with tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stock Solution Integrity in Drug Discovery

In the landscape of drug discovery and development, the reliability and reproducibility of in vitro assays are paramount. These assays form the foundation of our understanding of a compound's biological activity, guiding critical decisions in lead optimization and candidate selection. The integrity of these foundational experiments, however, is critically dependent on the quality of the reagent solutions, most notably the stock solution of the test compound. This document provides a detailed guide for the preparation, quality control, and handling of stock solutions of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate, a heterocyclic compound representative of the many novel small molecules interrogated in modern screening campaigns.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives being investigated for a wide range of biological activities, including as kinase inhibitors.[1][2] The accurate determination of a compound's potency and efficacy in in vitro settings is directly linked to the precise concentration of the active molecule in the assay. Errors in stock solution preparation can lead to significant misinterpretations of assay data, resulting in wasted resources and potentially the premature termination of promising drug candidates.[3][4]

This guide, therefore, is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step protocol but also the underlying scientific principles that govern the effective preparation and handling of stock solutions. By adhering to these best practices, researchers can ensure the integrity of their experimental data and contribute to the robust and efficient progression of drug discovery projects.

Physicochemical Properties of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

A thorough understanding of the physicochemical properties of a compound is the first step in developing a reliable stock solution protocol. While comprehensive experimental data for tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is not extensively published, we can infer key characteristics based on its structure and data from closely related analogs.

PropertyEstimated/Reported ValueRemarks and Implications for Stock Solution Preparation
Molecular Formula C₁₇H₂₃N₃O₂The molecular formula is essential for accurate molecular weight calculations.
Molecular Weight ~301.39 g/mol Based on the isomeric structure of tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate.[5][6][7][8] The exact molecular weight should be confirmed from the certificate of analysis of the specific batch.
Appearance Likely a solidMost small organic molecules of this nature are solids at room temperature. Visual inspection for uniformity is a basic but crucial first step.
Solubility Soluble in organic solvents such as DMSO, chloroform, and dichloromethane.[5]The non-polar nature of the tert-butyl and piperidine moieties, combined with the heterocyclic indazole ring, suggests limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[9]
Stability Data not readily available.As a precautionary measure, stock solutions should be protected from light and stored at low temperatures to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate in 100% DMSO. This concentration is a common starting point for many in vitro assays and high-throughput screening campaigns.[9]

Materials:

  • tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined screw cap

  • Sterile, positive displacement pipette or calibrated micropipettes with appropriate tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-dissolution Calculations:

    • Confirm the molecular weight (MW) from the Certificate of Analysis provided by the supplier. For this protocol, we will use the estimated MW of 301.39 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 301.39 g/mol x 1000 mg/g = 3.01 mg

  • Weighing the Compound:

    • Tare the calibrated analytical balance with the sterile amber glass vial.

    • Carefully weigh out the calculated mass (e.g., 3.01 mg) of the compound directly into the vial. Record the exact mass.

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For an exact mass of 3.01 mg, this would be 1.0 mL.

    • It is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can affect compound solubility and stability.[9]

  • Dissolution:

    • Tightly cap the vial and vortex the solution for 1-2 minutes.[9]

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved. The solution should be clear and free of particulates.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be employed, but caution is advised as heat may degrade some compounds.[9]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation and precipitation.[9]

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage.[9]

Workflow for Stock Solution Preparation and Quality Control

StockSolutionWorkflow Figure 1: Stock Solution Preparation Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use start Start: Obtain Compound and CoA calc Calculate Mass for Target Concentration start->calc weigh Weigh Compound into Sterile Vial calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Not Dissolved aliquot Aliquot into Single-Use Vials inspect->aliquot Dissolved conc_verify Concentration Verification (Optional but Recommended) stability_test Assess Freeze-Thaw Stability (Optional) conc_verify->stability_test aliquot->conc_verify store Store at -20°C or -80°C aliquot->store use Use in In Vitro Assays store->use

Caption: Workflow for the preparation of a high-quality stock solution.

Quality Control and Validation of Stock Solutions

The preparation of a stock solution should not be considered complete until its quality has been verified. The following are key quality control steps that should be implemented to ensure the reliability of your in vitro assay data.

QC ParameterMethodAcceptance CriteriaRationale
Concentration Verification UV-Vis Spectroscopy, HPLC, or LC-MSMeasured concentration should be within ±10% of the theoretical concentration.Confirms the accuracy of weighing and dilution steps. Essential for generating reliable dose-response curves.
Purity and Integrity HPLC or LC-MSThe purity of the compound in solution should be consistent with the Certificate of Analysis. No significant degradation products should be observed.Ensures that the observed biological activity is due to the parent compound and not impurities or degradants.
Solubility Confirmation Visual inspection after a freeze-thaw cycleThe solution should remain clear and free of precipitates after being brought to room temperature.Confirms that the compound remains in solution under the intended storage and handling conditions.
Freeze-Thaw Stability Analyze an aliquot after 1, 3, and 5 freeze-thaw cycles using HPLC or LC-MS.The concentration and purity should remain within ±10% of the initial values.Determines the stability of the compound to repeated temperature changes and informs best practices for handling.

Troubleshooting Common Issues in Stock Solution Preparation

Troubleshooting Figure 2: Troubleshooting Guide cluster_solutions Potential Solutions issue Issue: Compound Does Not Dissolve sonicate Increase Sonication Time issue->sonicate warm Gentle Warming (37°C) issue->warm lower_conc Prepare a Lower Concentration Stock issue->lower_conc alt_solvent Consider an Alternative Solvent (e.g., Ethanol, if assay compatible) issue->alt_solvent

Caption: A decision tree for troubleshooting solubility issues.

Best Practices for Working with DMSO Stock Solutions in In Vitro Assays

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[9] A vehicle control (assay medium with the same final DMSO concentration) must be included in all experiments.[9]

  • Serial Dilutions: When preparing working solutions for dose-response curves, it is best practice to perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer. This minimizes the risk of compound precipitation.[9]

  • Mixing: When diluting the DMSO stock into aqueous buffer, add the DMSO stock to the buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the concentrated DMSO stock.

  • Hygroscopicity: DMSO is hygroscopic. Always use anhydrous DMSO and keep containers tightly sealed to prevent the absorption of atmospheric water, which can affect solubility and stability.[9]

Conclusion

The preparation of accurate and stable stock solutions is a foundational and non-negotiable aspect of high-quality in vitro research. For compounds like tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate, where detailed public data may be scarce, a systematic and cautious approach is essential. By understanding the underlying principles of solubility and stability, and by implementing rigorous quality control measures, researchers can have high confidence in their experimental results and make well-informed decisions in their drug discovery endeavors.

References

  • Cheng, Y., & Prusoff, W. H. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 637-645. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • Current Organocatalysis. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Bentham Science. Retrieved from [Link]

  • GSK. (n.d.). High-Throughput Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Journal of Biomolecular Structure and Dynamics. (2026). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Taylor & Francis Online. Retrieved from [Link]

  • American Laboratory. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. Retrieved from [Link]

  • PubMed. (2018). Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. Retrieved from [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • ChemBK. (2024). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]

  • NextSDS. (n.d.). tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • AAPS Journal. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. PMC. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Bioncan. (n.d.). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the Boc deprotection of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to ensure successful and reproducible outcomes in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the Boc deprotection of this specific substrate?

A1: The most common and effective methods for removing the tert-butoxycarbonyl (Boc) group involve acidic conditions. For tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate, typical starting points include:

  • Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), often in a 1:1 or 1:4 TFA:DCM ratio.[1][2] Reactions are usually conducted at room temperature and are often complete within 30 minutes to a few hours.[1][3]

  • Hydrogen chloride (HCl) , commonly a 4M solution in an organic solvent such as 1,4-dioxane or ethyl acetate.[1][2] This method is also typically run at room temperature with reaction times ranging from one to four hours.[1]

Q2: Why might I be experiencing incomplete deprotection with this particular molecule?

A2: Incomplete deprotection of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate can arise from several factors specific to its structure:

  • Steric Hindrance: The bulky indazole group attached to the piperidine ring can sterically hinder the approach of the acid to the Boc protecting group, slowing down the rate of cleavage.[4][5][6]

  • Acid Lability of the Indazole Ring: While generally stable, the indazole ring system can be sensitive to harsh acidic conditions, potentially leading to side reactions or degradation if the reaction is forced with excessive heat or prolonged exposure to strong acids.[7]

  • Insufficient Acid Strength or Concentration: The specific electronic properties of the indazole-piperidine system might require a stronger acidic environment than more straightforward substrates to achieve complete and rapid deprotection.

Q3: Can the 2H-indazole isomer affect the reaction?

A3: The position of the substituent on the indazole ring is crucial. The 2H-indazole tautomer is generally less stable than the 1H-indazole tautomer.[8][9] While your starting material is the 2H-isomer, the reaction conditions, particularly the presence of acid, could potentially facilitate tautomerization or other rearrangements, although this is less common once the piperidine is attached. The electronic and steric environment of the 2H-isomer will dictate its reactivity.

Troubleshooting Guide: Addressing Incomplete Deprotection

This section provides a systematic approach to resolving incomplete Boc deprotection based on common experimental observations.

Issue 1: Significant amount of starting material remains after standard reaction time.

Root Cause Analysis: This is the most common issue and typically points to insufficient reaction driving force or hindrance.

Solutions:

  • Extend the Reaction Time: Continue to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.[1][10] Some sterically hindered substrates simply require longer reaction times for complete conversion.[4]

  • Increase Acid Concentration:

    • For TFA/DCM, consider increasing the ratio of TFA. A 1:1 mixture provides a strongly acidic environment.[1]

    • For HCl/dioxane, ensure the reagent is fresh and at the correct molarity.

  • Switch to a Stronger Acid System: If extending time and concentration is ineffective, a different acid might be necessary. While TFA and HCl in dioxane are standard, other strong acids could be considered, though with caution due to potential side reactions.

  • Slight Increase in Temperature: If the molecule is thermally stable, a gentle increase in temperature to 30-40 °C can sometimes accelerate a sluggish reaction.[11] However, monitor closely for the appearance of degradation products.

Issue 2: TLC/LC-MS analysis shows the formation of multiple new spots/peaks, indicating side products.

Root Cause Analysis: The formation of side products suggests that the reaction conditions are too harsh for the substrate, leading to degradation or unwanted reactions. The indazole ring itself or other functional groups may be sensitive.[7]

Solutions:

  • Reduce Reaction Temperature: Perform the deprotection at 0 °C. This will slow down the desired reaction but may suppress side reactions to a greater extent.

  • Use a Milder Acidic System:

    • Consider using a lower concentration of TFA (e.g., 20% in DCM).[2]

    • Explore alternative, milder deprotection methods that are less common but can be effective for sensitive substrates.[4] For instance, oxalyl chloride in methanol has been reported as a mild deprotection reagent.[4][5]

  • Scavengers for the tert-butyl Cation: The tert-butyl cation generated during deprotection can sometimes alkylate electron-rich aromatic systems.[2][3] While less likely with the indazole ring, if unexpected alkylated byproducts are observed, consider adding a scavenger like anisole or thioanisole to the reaction mixture.[2]

Experimental Protocols

Protocol 1: Robust Boc Deprotection Using HCl in Dioxane

This protocol is often preferred when the resulting hydrochloride salt is a crystalline solid, which can simplify purification.[2]

Materials:

  • tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane[1]

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected starting material in a minimal amount of anhydrous DCM or MeOH.

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Upon completion, the product often precipitates as the hydrochloride salt.[1][12] The solid can be collected by filtration and washed with diethyl ether.[1]

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.[1]

Protocol 2: Analysis of the Reaction Mixture by TLC

Materials:

  • Silica gel TLC plate

  • Mobile phase (e.g., a mixture of dichloromethane and methanol, such as 9:1)[13]

  • Ninhydrin stain

Procedure:

  • Spot the reaction mixture on a silica gel plate. It is advisable to also spot the starting material as a reference.[13]

  • Elute the plate with a suitable mobile phase. The deprotected, more polar amine will have a lower Rf value than the Boc-protected starting material.[10]

  • Thoroughly dry the plate.[13]

  • Visualize the spots by staining with ninhydrin, which will stain the primary or secondary amine product.[10]

Data Summary Table

Reagent SystemTypical ConditionsProsCons
TFA/DCM 20-50% TFA, Room Temp, 0.5-2h[1][2]Fast reaction times, volatile reagents are easy to remove.[1]Resulting TFA salt can be oily; TFA is highly corrosive.[2][14]
4M HCl/Dioxane 5-10 equiv, Room Temp, 1-4h[1]Often yields a crystalline hydrochloride salt, aiding purification.[2]Can be slower than TFA; dioxane is a peroxide-former.
Oxalyl Chloride/MeOH 3 equiv, 0°C to RT, 1-4h[12][15]Mild conditions, may be suitable for acid-sensitive substrates.[4]Generates gaseous byproducts (CO, CO2, HCl); less common.[12]

Visual Troubleshooting Guide

G cluster_start Observation cluster_cause Potential Causes cluster_solution Solutions start Incomplete Deprotection (TLC/LC-MS Analysis) cause1 Insufficient Reaction Driving Force start->cause1 cause2 Steric Hindrance start->cause2 cause3 Substrate Degradation/ Side Reactions start->cause3 solution1a Extend Reaction Time cause1->solution1a Sluggish Reaction solution1b Increase Acid Concentration cause1->solution1b solution1c Increase Temperature (Cautiously) cause1->solution1c cause2->solution1a solution2 Switch to Stronger Acid System (e.g., HCl) cause2->solution2 Resistant Substrate solution3a Decrease Temperature (0°C) cause3->solution3a Harsh Conditions solution3b Use Milder Acid Conditions cause3->solution3b solution3c Add Scavenger (e.g., Anisole) cause3->solution3c t-Bu+ side reactions

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Semantic Scholar. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ACS Publications. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. [Link]

  • ResearchGate. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Reddit. Boc De-protection : r/Chempros. [Link]

  • ccsenet.org. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • ResearchGate. A mild and selective method for N-Boc deprotection | Request PDF. [Link]

  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • SciSpace. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Organic Chemistry Portal. A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. [Link]

  • PMC. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. [Link]

Sources

Technical Support Center: Troubleshooting Regioselective Synthesis of tert-Butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists facing challenges during the N-alkylation of 1H-indazole with piperidine electrophiles. Specifically, this module addresses the synthesis of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate , a highly valuable pharmacophore in drug development.

Coupling a bulky secondary electrophile (a substituted piperidine) to an ambident nucleophile (indazole) notoriously results in two major side reactions: poor regioselectivity (yielding the N1-isomer) and E2 elimination of the electrophile. This guide provides mechanistic insights, data-driven troubleshooting, and a self-validating protocol to achieve exclusive N2-alkylation.

Mechanistic Overview: Reaction Pathways and Side Reactions

To control the reaction, we must first understand the kinetic and thermodynamic competing pathways. The diagram below illustrates how the choice of conditions dictates the fate of the reaction.

G Start 1H-Indazole + Piperidine Electrophile Base Basic Conditions (e.g., Cs2CO3, Heat) Start->Base Acid Acidic Conditions (TfOH + Trichloroacetimidate) Start->Acid Mitsunobu Mitsunobu Conditions (DIAD, PPh3) Start->Mitsunobu N1 N1-Alkylation (Thermodynamic Product) Base->N1 Major Pathway Elim E2 Elimination (Tetrahydropyridine Byproduct) Base->Elim Side Reaction N2 N2-Alkylation (Kinetic/Target Product) Base->N2 Minor Acid->N2 Exclusive (>99%) Mitsunobu->N1 Minor Mitsunobu->N2 Major Pathway

Figure 1: Reaction pathways for indazole N-alkylation highlighting thermodynamic vs kinetic control.

Troubleshooting & FAQs

Q1: Why am I getting predominantly the N1-alkylated regioisomer (tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate) instead of the desired N2-isomer?

A1: This is a classic case of thermodynamic versus kinetic control. The indazole ring exhibits annular tautomerism, existing as either 1H-indazole or 2H-indazole. Quantum mechanical (QM) calculations reveal that the 1H-indazole tautomer is energetically more stable than its 2H-indazole counterpart by approximately 4.46 kcal/mol[1].

Under standard basic conditions (e.g., NaH, Cs2CO3, or K2CO3) with heating, the reaction proceeds via the indazolide anion and falls under thermodynamic control[2]. The system naturally equilibrates to form the lower-energy N1-alkylated product. To isolate the N2-isomer, you must abandon basic conditions and utilize a kinetically controlled pathway.

Q2: I am using tert-butyl 4-(tosyloxy)piperidine-1-carboxylate with Cs2CO3, but I observe massive amounts of a non-polar byproduct and very little coupled product. What is happening?

A2: You are observing the E2 elimination of your electrophile. Secondary alkyl sulfonates (like your tosylate or mesylate) are highly susceptible to elimination when exposed to strong bases. The steric bulk of the secondary piperidine carbon severely hinders the SN​2 trajectory for the incoming indazole nucleophile. Consequently, the base abstracts a beta-proton from the piperidine ring, ejecting the tosylate leaving group to form tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate .

Solution: You must completely remove the base from your reaction. Transitioning to an acid-catalyzed method or a Mitsunobu reaction will prevent E2 elimination entirely.

Q3: How can I achieve exclusive N2-alkylation while preventing electrophile elimination?

A3: The most robust, field-proven method is the Trichloroacetimidate Method developed by Pfizer chemists in 2022[3]. Instead of a sulfonate, the piperidinol is converted into an alkyl 2,2,2-trichloroacetimidate.

Causality of Selectivity: When treated with a catalytic amount of Trifluoromethanesulfonic acid (TfOH), the imide nitrogen of the trichloroacetimidate is protonated, turning it into a highly reactive electrophile[1]. For the nucleophilic attack, QM analysis shows that the transition state energy barrier for N1 alkylation is 17.22 kcal/mol, which is 3.35 kcal/mol higher than the barrier for N2 alkylation (13.87 kcal/mol)[1]. This energy difference arises because N1 attack requires the substrate to temporarily adopt the higher-energy 2H-tautomer geometry in the transition state[1]. Because the reaction is strictly kinetically controlled and acidic, E2 elimination is impossible, and N2-selectivity is often >99%[3].

Q4: Is the Mitsunobu reaction a viable alternative for this synthesis?

A4: Yes. Reacting 1H-indazole with tert-butyl 4-hydroxypiperidine-1-carboxylate under Mitsunobu conditions (DIAD, PPh3) generally favors the N2-isomer and avoids E2 elimination. However, the bulky triphenylphosphine oxide byproduct makes purification notoriously difficult, and the atom economy is poor for large-scale drug development. The Trichloroacetimidate method is vastly superior for scalability and purity.

Data Presentation: Comparison of Alkylation Strategies

The following table summarizes the quantitative expectations and side-reaction profiles of the three primary synthetic strategies for this molecule.

Synthetic StrategyReagents / CatalystRegioselectivity (N1:N2)E2 Elimination ByproductScalability & Purification
Base-Mediated Cs2CO3, Piperidine-OTs, DMF, 90°C~ 4:1 (Thermodynamic)High (>40% yield)Good scalability, but requires difficult prep-HPLC to separate isomers.
Mitsunobu DIAD, PPh3, Piperidinol, THF, 0°C to RT~ 1:4 (Kinetic)None Poor scalability due to triphenylphosphine oxide removal.
Trichloroacetimidate TfOH (cat.), Imidate, DCE, RT<1 : >99 (Kinetic)None Excellent. Byproduct is highly water-soluble trichloroacetamide.

Experimental Protocol: Highly Selective N2-Alkylation

This self-validating protocol utilizes the Trichloroacetimidate method to synthesize tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate without elimination side reactions[3].

Step 1: Preparation of the Electrophile (Imidate Formation)
  • Charge: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagents: Add trichloroacetonitrile (1.5 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at 0°C.

  • Stir: Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate. The starting alcohol stains with Phosphomolybdic Acid (PMA) but is not UV-active. The product imidate is strongly UV-active and stains with PMA. Complete disappearance of the non-UV active spot confirms conversion.

  • Workup: Concentrate the mixture under reduced pressure. Filter through a short pad of silica gel (eluting with 10% EtOAc in Hexanes) to remove DBU salts. Concentrate to yield the imidate as a clear oil.

Step 2: Regioselective N2-Alkylation
  • Charge: In an oven-dried flask under N2, dissolve 1H-indazole (1.0 eq) and the imidate from Step 1 (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M).

  • Catalysis: Cool the mixture to 0°C. Slowly add Trifluoromethanesulfonic acid (TfOH) (0.1 eq).

  • Stir: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is successful and internally validated if:

    • A single dominant peak corresponding to the exact mass of the target compound ( [M+H]+ ) is observed.

    • There is an absence of a peak corresponding to [M−Trichloroacetamide]+ (which would indicate elimination).

    • A lack of a secondary isomeric peak at a later retention time confirms exclusive N2 regioselectivity.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient) to afford pure tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. nih.gov.
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • He, H., et al. TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds. ResearchGate.
  • Clemens, J., Bell, E. L., & Londregan, A. T. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.

Sources

Technical Support Center: Handling Moisture Sensitivity in tert-Butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a highly privileged building block, frequently utilized in the development of targeted therapeutics such as PI3K and FGFR1 inhibitors[1].

However, functionalizing this scaffold—particularly via C3-lithiation of the 2H-indazole core or palladium-catalyzed cross-coupling—introduces severe moisture sensitivity. Trace water not only quenches reactive organometallic intermediates but can also generate destructive hydroxide species that compromise the N-Boc protecting group. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your syntheses succeed.

🛠️ Troubleshooting Guides & FAQs

Q1: My C3-lithiation of the 2H-indazole core using n-BuLi yields mostly recovered starting material. How do I fix this?

Causality: The C3 proton of the 2H-indazole ring is the most acidic site on the heteroaromatic core. Deprotonation with n-BuLi at -78 °C generates a highly nucleophilic C3-lithiated species[2]. This carbanion is exceptionally sensitive to protonation. Trace moisture (< 50 ppm) in your solvent or on your glassware will instantly act as an acid, protonating the intermediate to revert it to the starting material while generating lithium hydroxide (LiOH). Actionable Solutions:

  • Titrate your Base: Always titrate n-BuLi using diphenylacetic acid prior to use to ensure accurate molarity.

  • Solvent Control: Use freshly dispensed THF from a Solvent Purification System (SPS) with a verified moisture content of < 10 ppm.

  • Atmosphere: Flame-dry glassware under high vacuum (0.1 Torr) and backfill with Ultra-High Purity (UHP) Argon. Nitrogen can sometimes be insufficient for highly reactive organolithiums.

Q2: During a Buchwald-Hartwig coupling of a halogenated derivative of this compound, the reaction stalls at 30% conversion, and I observe premature Boc cleavage. Why?

Causality: Buchwald-Hartwig aminations of N-Boc piperazine/piperidine derivatives typically employ strong alkoxide bases like NaOtBu or KOtBu[3]. When trace water is introduced, these alkoxides hydrolyze to form sodium or potassium hydroxide. At the elevated temperatures required for coupling (80–110 °C), hydroxide acts as a nucleophile, attacking the carbamate carbonyl and causing premature Boc deprotection. The newly exposed secondary amine of the piperidine then coordinates tightly to the palladium center, forming an inactive off-cycle Pd(II) complex that permanently poisons the catalyst[4]. Actionable Solutions:

  • Store and weigh all alkoxide bases inside an argon-filled glovebox.

  • If moisture cannot be entirely excluded from your workflow, switch to a milder, less hygroscopic base like Cs₂CO₃ and pair it with a highly active ligand (e.g., XPhos or BrettPhos) to compensate for the lower basicity.

Q3: I am trying to deprotect the Boc group to isolate the free piperidine, but my yields are inconsistent, and the product is a hygroscopic gummy residue. Is this a moisture issue?

Causality: Yes. While Boc deprotection inherently requires acid, utilizing aqueous acids (like concentrated HCl) introduces water that heavily solvates the resulting piperidine hydrochloride salt. This prevents the salt from crystallizing, leaving a gummy residue that traps organic impurities and excess acid. Actionable Solutions:

  • Use strictly anhydrous 4M HCl in dioxane. The absence of water forces the highly polar piperidine hydrochloride salt to precipitate quantitatively from the non-polar ethereal solvent. This precipitation drives the reaction forward via Le Chatelier's principle and allows for isolation via simple vacuum filtration.

📊 Quantitative Data: Moisture Impact on Reaction Outcomes

Understanding the exact tolerance of your reactions to water is critical for scaling up. The table below summarizes the impact of solvent moisture content on the two most common functionalization workflows for this substrate.

Moisture Level (H₂O ppm)C3-Lithiation Yield (%)Pd-Catalyzed Amination Conversion (%)Primary Failure Mechanism
< 10 ppm (Optimal) > 92%> 95%None (Ideal conditions)
50 - 100 ppm 60 - 75%70 - 80%Partial carbanion quenching; minor Pd-OH dimer formation
100 - 250 ppm 20 - 40%30 - 50%Severe organolithium protonation; catalyst resting state alteration
> 500 ppm < 5%< 10%Complete reagent destruction; base-mediated Boc cleavage

🧪 Experimental Protocol: Anhydrous C3-Lithiation & Iodination

This protocol utilizes a self-validating visual cue to ensure the integrity of the anhydrous environment during the C3-functionalization of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum (0.1 Torr) for 5 minutes. Backfill with UHP Argon. Repeat this cycle three times.

  • Substrate Loading: Add tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (1.0 eq) to the flask. Dissolve in anhydrous THF to achieve a 0.1 M concentration.

  • Equilibration: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.

  • Metalation (Self-Validation Step): Dropwise add titrated n-butyllithium (1.1 eq, 2.5 M in hexanes) via a gas-tight syringe down the inner wall of the flask. Stir at -78 °C for 45 minutes.

    • Validation: The solution must turn a deep, persistent orange/red, indicating the successful formation of the C3-lithiated anion. If the color fades rapidly to pale yellow, moisture has quenched the anion, and the reaction should be aborted.

  • Electrophilic Trapping: Dropwise add a solution of iodine (1.2 eq) dissolved in anhydrous THF. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce excess iodine. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

🔬 Mechanistic Visualization

The following diagram illustrates the divergent pathways of the highly sensitive C3-lithiated intermediate when exposed to ideal anhydrous conditions versus a moisture-compromised environment.

G SM tert-butyl 4-(2H-indazol-2-yl) piperidine-1-carboxylate Lithiation n-BuLi, THF, -78 °C SM->Lithiation Intermediate C3-Lithiated Intermediate (Highly Moisture Sensitive) Lithiation->Intermediate Anhydrous Anhydrous Conditions (< 10 ppm H2O) Intermediate->Anhydrous Moisture Trace Moisture (> 50 ppm H2O) Intermediate->Moisture Success Electrophilic Trapping (High Yield C3-Product) Anhydrous->Success + Electrophile (e.g., I2) Failure Protonation / Quenching (Recovered Starting Material) Moisture->Failure + H2O → LiOH

Pathway of C3-lithiated 2H-indazole under anhydrous versus moisture-compromised conditions.

📚 References

  • Title: Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Source: PubMed Central (PMC), NIH. URL: [1]

  • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Source: Semantic Scholar. URL: [2]

  • Title: 1-Boc-piperazine, 99% Specifications & Chemical Properties. Source: Thermo Scientific Alfa Aesar / Fisher Scientific. URL: [3]

  • Title: Methods for preparing indazole compounds (WO2006048745A1). Source: Google Patents. URL: [4]

Sources

Validation & Comparative

A Comparative Guide to 1H- and 2H-Indazole Isomers: Unraveling the Impact on Binding Affinity for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutics, particularly in oncology. Indazole exists as two principal isomers, 1H- and 2H-indazole, which, despite their subtle structural difference, exhibit markedly distinct physicochemical properties and, consequently, different binding affinities for their biological targets. This guide provides an in-depth comparison of these isomers, moving beyond a simple structural overview to dissect the functional implications of this isomerism in drug design. We will explore the differences in their electronic properties, their interactions with protein targets, and provide illustrative case studies from the kinase inhibitor field. Furthermore, this guide furnishes detailed experimental protocols for isomer characterization and binding affinity determination, equipping researchers with the practical knowledge to strategically leverage indazole isomerism in their drug discovery programs.

Introduction: The Critical Question of Indazole Isomerism

Indazole, a bicyclic heteroaromatic system, is a "privileged scaffold" in drug discovery, most notably for its role in a multitude of kinase inhibitors.[1] Its utility stems from its ability to form key hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of the adenine portion of ATP.[2] However, the indazole core is not monolithic. It exists in two tautomeric forms, 1H- and 2H-indazole, which become distinct, non-interconvertible isomers upon N-substitution.[3][4]

The seemingly minor shift of a substituent from the N1 to the N2 position can have profound consequences for a compound's biological activity. This guide addresses a pivotal question for drug designers: How does the choice between a 1H- and a 2H-indazole scaffold influence binding affinity, and how can this be strategically exploited? While the specific compound tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate and its 1H counterpart lack extensive comparative public data, the principles governing their potential differences are universal. This guide will use established data and examples to illuminate these principles.

Physicochemical Disparity: A Tale of Two Isomers

The foundation of the differing biological activities of 1H- and 2H-indazole isomers lies in their distinct physicochemical properties. The 1H-tautomer is generally the more thermodynamically stable form.[2][4][5][6] However, this stability does not always correlate with superior biological activity. The 2H-isomers, while often less stable, can present unique opportunities for potent and selective target engagement.[3]

Key differences in their properties are summarized below:

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleSignificance in Drug Design
Basicity (pKb) 0.42[3][5]2.02[3][5]The higher basicity of the 2H-isomer's N1 atom can lead to stronger interactions with acidic residues in a protein's binding pocket.
Dipole Moment (D) 1.50[3][5]3.4[3][5]The larger dipole moment of the 2H-isomer can result in more favorable electrostatic and dipole-dipole interactions with the target protein.
Hydrogen Bonding N1-H is a hydrogen bond donor. N2 is an acceptor.N2-H is a hydrogen bond donor. N1 is an acceptor.The different spatial arrangement of hydrogen bond donors and acceptors is arguably the most critical factor influencing binding orientation and affinity.
Stability More thermodynamically stable.[2][3][4][5][6]Less thermodynamically stable.While 1H-isomers are more stable, kinetic factors can favor the formation of 2H-isomers in certain synthetic reactions.[6]

The Ripple Effect: How Isomerism Dictates Binding Affinity

The differences in physicochemical properties translate directly into distinct modes of interaction with a biological target. The orientation of the indazole ring within a binding pocket is dictated by a combination of hydrogen bonding, electrostatic interactions, and steric factors.

The Hydrogen Bond: A Game of Directionality

The most significant differentiator is the vector of the N-H hydrogen bond donor and the position of the lone pair on the second nitrogen atom, which acts as a hydrogen bond acceptor.

  • In a 1H-indazole , the N1-H provides a hydrogen bond donor, while the N2 nitrogen acts as an acceptor.

  • In a 2H-indazole , the roles are reversed in terms of position.

This seemingly simple switch can completely alter the binding orientation of the molecule. For a kinase inhibitor, where a hydrogen bond to the hinge region is paramount, the choice of isomer determines which part of the molecule is directed towards the solvent-exposed region, influencing which substituents can be added to enhance potency and selectivity.

Case Studies: Kinase Inhibitors in the Clinic

The clinical success of both 1H- and 2H-indazole-containing drugs underscores that neither isomer is inherently superior; rather, their suitability is target-dependent.

  • Axitinib (Inlyta®) : A potent 1H-indazole -based inhibitor of vascular endothelial growth factor receptors (VEGFRs). Its 1H-indazole core forms crucial hydrogen bonds with the hinge region of the kinase.[1]

  • Pazopanib (Votrient®) : A 2H-indazole that also inhibits VEGFR.[1] The choice of the 2H-scaffold allows for an optimal substitution pattern that confers its specific activity profile.

While a direct binding affinity comparison of hypothetical "iso-axitinib" or "iso-pazopanib" is not available, their existence as distinct and successful drugs proves that the specific isomeric form was essential for achieving the desired therapeutic profile. The choice was undoubtedly guided by extensive structure-activity relationship (SAR) studies during their development.

Experimental Workflows: From Isomer Identification to Affinity Quantification

A robust experimental plan is crucial for any research program involving indazole isomers. This involves unambiguous structural confirmation followed by precise measurement of binding affinity.

Isomer Characterization: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for distinguishing between N-1 and N-2 substituted indazoles.[3][6][7]

Key Diagnostic Features in ¹H NMR:

Proton1H-Indazole Derivative2H-Indazole DerivativeRationale
H-3 ~8.10 ppm~8.4 ppmThe H-3 proton in 2H-isomers is more deshielded.[7]
H-7 Lower frequencyHigher frequencyThe H-7 proton in 2H-isomers is deshielded by the lone pair on N-1.[7]

A detailed analysis of both ¹H and ¹³C NMR spectra, along with 2D NMR techniques like HSQC and HMBC, can provide irrefutable structural assignment.

Determining Binding Affinity: A Kinase Inhibition Assay Protocol

To quantify the binding affinity of an indazole isomer for a target kinase, a competitive inhibition assay is often employed. Below is a representative protocol for an in vitro kinase assay using a fluorescence-based readout.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound (e.g., a 1H- or 2H-indazole derivative) against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Fluorescently-labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well microplates

  • Microplate reader capable of fluorescence detection

Step-by-Step Protocol:

  • Compound Preparation:

    • Perform a serial dilution of the test compounds in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).

    • Further dilute the compounds in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Mixture Preparation:

    • In each well of the microplate, add the assay buffer.

    • Add the test compound at its various concentrations. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the peptide substrate to all wells.

  • Initiation of Kinase Reaction:

    • Add the recombinant kinase to all wells except the "no enzyme" controls.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the phosphorylation reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

    • Measure the fluorescence signal on a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Subtract the background fluorescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Diagram: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Indazole Isomers in DMSO B Prepare Reaction Mix: Buffer + Substrate C Add Diluted Isomers & Controls to Plate B->C Transfer to Plate D Add Kinase Enzyme (Pre-incubation) C->D E Initiate Reaction: Add ATP D->E F Incubate at 30°C E->F G Stop Reaction (e.g., with EDTA) F->G End of Incubation H Read Fluorescence on Plate Reader G->H I Data Normalization & IC50 Calculation H->I

Sources

LC-MS validation of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate purity and mass

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the LC-MS validation of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate, designed for analytical chemists and drug development professionals.

Executive Summary & The Analytical Challenge

tert-Butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (Chemical Formula: C17​H23​N3​O2​ , Exact Mass: 301.1790 Da) is a critical nitrogen-containing heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Validating its purity and mass is paramount before downstream coupling reactions.

However, analyzing Boc-protected (tert-butyloxycarbonyl) amines presents a specific analytical challenge: Boc-lability . Under standard acidic chromatographic conditions or high-temperature electrospray ionization (ESI), the Boc group readily undergoes artifactual cleavage. This in-source fragmentation makes it exceedingly difficult for standard low-resolution mass spectrometers to distinguish between true synthetic deprotected impurities and machine-generated artifacts.

Methodological Comparison: HPLC-SQ MS vs. UPLC-QTOF MS

To justify the transition to HRMS for Boc-protected intermediates, we must objectively compare the performance metrics of both systems. The causality behind UPLC-QTOF's superiority lies in its resolving power (>30,000 FWHM) and sub-2 µm particle fluidics, which prevent peak broadening and allow for the separation of closely eluting isobaric impurities.

Table 1: Quantitative Comparison of Method Performance

Performance MetricHPLC-UV-SQ MS (Low Res)UPLC-QTOF MS (High Res)Causality / Impact on Validation
Mass Accuracy ± 0.5 Da< 5 ppm (± 0.0015 Da)HRMS confirms exact elemental composition, eliminating false positives from isobaric interferences.
Resolving Power ~1,000 (Unit Resolution)> 30,000 (FWHM)Essential for distinguishing co-eluting impurities with identical nominal masses.
Run Time 15 - 20 minutes3.5 - 5.0 minutesSub-2 µm particles in UPLC increase throughput and theoretical plates, sharpening peak shape.
Boc-Stability High risk of in-source decayControlled (Tunable optics)Precise control over QTOF desolvation temperature prevents artifactual thermal deprotection.
LOD / LOQ 0.1 µg/mL / 0.5 µg/mL0.01 µg/mL / 0.05 µg/mLQTOF provides superior signal-to-noise ratios, crucial for trace genotoxic impurity detection.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following UPLC-QTOF MS protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and specific ionization controls to prevent the degradation of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate during analysis.

Step 1: Sample Preparation (Non-Acidic)
  • Causality: Standard diluents containing 0.1% Formic Acid can cause premature Boc-deprotection in the autosampler over a 24-hour sequence.

  • Action: Prepare standard solutions (0.01 µg/mL to 20 µg/mL) in LC-MS grade Acetonitrile/Water (50:50, v/v) without acidic modifiers.

Step 2: Chromatographic Separation (UPLC)
  • Column: C18 High-Strength Silica (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.0). Causality: A buffered, near-neutral mobile phase suppresses on-column acid-catalyzed Boc cleavage while maintaining ESI compatibility.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min. Column Temp: 30°C.

Step 3: Mass Spectrometry (QTOF) Tuning
  • Ionization: ESI Positive Mode (ESI+).

  • Desolvation Temperature: 300°C. Causality: Lowered from the standard 450°C to minimize thermal degradation of the Boc group in the source.

  • Capillary Voltage: 2.5 kV. Cone Voltage: 20 V (Low fragmentation energy).

Step 4: ICH Q2(R2) Validation Execution
  • Self-Validation Mechanism: Before sample acquisition, inject a Diluent Blank to prove zero carryover. Follow with an SST injection (10 µg/mL standard); the system must automatically verify that the mass error for the [M+H]+ ion (m/z 302.1868) is < 5 ppm and resolving power is >30,000. If these criteria fail, the sequence halts, preventing the acquisition of invalid data.

Validation_Workflow S1 System Suitability (Blank & SST) S2 UPLC Separation (pH 6.0 Buffer) S1->S2 S3 Soft Ionization (ESI+, 300°C) S2->S3 S4 HRMS Detection (< 5 ppm Error) S3->S4 S5 ICH Q2(R2) Compliance S4->S5

UPLC-QTOF MS self-validating analytical workflow for Boc-protected intermediates.

Data Interpretation and Fragmentation Logic

When validating the mass of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate, the intact parent ion [M+H]+ is expected at m/z 302.1868 .

Even with optimized "soft" ESI conditions, trace amounts of in-source fragmentation may occur. It is critical for the analyst to recognize these specific mass shifts to avoid misidentifying them as actual sample impurities. The Boc group typically fragments via a two-step mechanism: the loss of isobutylene ( C4​H8​ , 56.06 Da) followed by the loss of carbon dioxide ( CO2​ , 44.01 Da), or via a concerted loss of the entire Boc moiety.

Fragmentation M Intact Parent [M+H]+ C17H24N3O2+ m/z 302.1868 F1 Intermediate Fragment [M - C4H8 + H]+ m/z 246.1242 M->F1 Thermal/Acidic Loss of Isobutylene F2 Deprotected Amine [M - C5H8O2 + H]+ m/z 202.1344 M->F2 Direct Boc Cleavage F1->F2 Loss of CO2

In-source fragmentation pathways of Boc-protected indazolyl-piperidine.

By utilizing UPLC-QTOF MS, analysts can extract ion chromatograms (EICs) for m/z 302.1868, 246.1242, and 202.1344. If the deprotected amine (m/z 202.1344) perfectly co-elutes with the parent peak, it is definitively an in-source artifact. If it elutes at a different retention time, it is a true synthetic impurity, and its concentration can be accurately quantified against the validated linearity curve. This level of diagnostic precision is what makes HRMS the authoritative standard for pharmaceutical intermediate validation [3].

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • UHPLC/Q-TOF-MS technique: Introduction and applications. ResearchGate. Available at:[Link]

A Senior Application Scientist's Guide to Establishing and Qualifying a Reference Standard for tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical scrutiny. Intermediates such as tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate are foundational building blocks, and the purity and identity of these materials directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust, well-characterized reference standard is not merely a vial of pure substance; it is the analytical benchmark against which all subsequent batches of material are measured.[1][2]

This guide provides an in-depth, experience-driven framework for researchers, analytical scientists, and quality control professionals on how to establish, characterize, and compare lots of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate for use as a reference standard. We will move beyond rote procedures to explore the scientific rationale behind method selection, the principles of orthogonal testing for unambiguous characterization, and the practical steps for qualifying secondary (working) standards against a primary standard, all within the framework of established regulatory expectations.[3][4][5]

The Reference Standard Hierarchy: A Self-Validating System

Before delving into experimental specifics, it is crucial to understand the hierarchy of reference standards. Pharmacopoeial standards (e.g., from USP, EP) are considered primary standards, having been extensively tested and deemed suitable for their intended compendial use.[6][7][8] However, for many novel intermediates like the topic compound, a pharmacopoeial standard may not exist. In such cases, an organization must establish its own in-house primary reference standard . This lot is characterized to the highest possible degree using a battery of analytical tests. Subsequent batches, known as secondary or working standards , are then qualified via direct comparison to this primary standard.[9]

This two-tiered approach creates a traceable and self-validating system for quality control throughout the lifecycle of a development project.

G cluster_0 Part 1: Establishing the Primary Reference Standard cluster_1 Part 2: Qualifying a Secondary (Working) Standard candidate Candidate Material (High Purity Lot) full_char Comprehensive Characterization (Identity, Purity, Assay) candidate->full_char Orthogonal Methods primary_std Established Primary Reference Standard full_char->primary_std Meets Pre-defined Acceptance Criteria comp_analysis Comparative Analysis primary_std->comp_analysis Benchmark for Comparison new_batch New Batch of Material new_batch->comp_analysis secondary_std Qualified Secondary (Working) Standard comp_analysis->secondary_std Demonstrates Comparability

Caption: Workflow for establishing a primary and qualifying a secondary reference standard.

Part 1: Comprehensive Characterization of the Primary Reference Standard

The designation of a batch as a primary reference standard requires an exhaustive analytical campaign to confirm its identity and determine its purity with a high degree of confidence. The principle of orthogonality is paramount; this involves using multiple analytical techniques that measure the same attribute (e.g., purity) based on different chemical or physical principles. This approach minimizes the risk of an impurity co-eluting or being otherwise undetected by a single method.

Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The proton NMR should show the expected signals for the indazole, piperidine, and tert-butyl groups with the correct integrations and coupling patterns. The carbon NMR provides complementary information on the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using ESI-TOF, provides a highly accurate mass measurement of the parent ion ([M+H]⁺). This experimental mass should be within a few parts per million (ppm) of the calculated theoretical mass.

  • Infrared (IR) Spectroscopy: IR provides a unique "fingerprint" of the molecule's functional groups. Key stretches to look for include C-H (aliphatic and aromatic), C=O (carbamate), and N-H/C=N (indazole ring).

Purity and Assay Determination

Purity is not just the absence of impurities; it's a quantitative value. The assay is the measure of the content of the pure substance, often corrected for non-volatile impurities and water.

Comparison of Core Purity Assessment Techniques

Technique Principle Strengths Limitations Causality & Rationale
HPLC-UV Chromatographic separation based on polarity, with UV detection.High sensitivity for UV-active impurities, excellent precision, widely used and accepted.Requires a reference standard for quantitation; non-UV-active impurities are not detected; co-elution is possible.Chosen as the primary chromatographic purity method due to its ability to resolve and quantify structurally related impurities that are most likely to be present from the synthesis.
qNMR Absolute quantitation against a high-purity, stable internal standard with a known concentration.Does not require a specific reference standard of the analyte; provides a direct measure of molar concentration; orthogonal to chromatography.Lower sensitivity than HPLC for trace impurities; requires a non-overlapping, sharp signal for accurate integration.Selected as the orthogonal assay method. It provides an independent, non-chromatographic measure of the main component's content, validating the HPLC results and providing a traceable assay value.
GC-HS Gas chromatography of the headspace vapor.Excellent for detecting and quantifying volatile and semi-volatile impurities, particularly residual solvents.Not suitable for non-volatile or thermally labile impurities.Mandatory for assessing process-related impurities. Manufacturing processes often use organic solvents which must be controlled to meet safety limits (e.g., ICH Q3C).
Karl Fischer Titration Coulometric or volumetric titration based on the quantitative reaction of water with iodine.Highly specific and accurate for water determination.Not suitable for other impurities.Essential for an accurate assay value. Water is a common "impurity" that can affect the true concentration of the standard. The assay value must be corrected for water content.

Part 2: Comparative Analysis for Qualifying a Secondary Standard

Once the primary standard is established and its purity assigned (e.g., 99.8% by HPLC, Assay 99.5% by qNMR corrected for water), it becomes the benchmark. Qualifying a new batch as a secondary or working standard is a more streamlined process focused on demonstrating its comparability to the primary standard.

Key Comparative Tests:

  • HPLC Purity Profile: The secondary standard is analyzed using the validated HPLC method. The chromatogram must be qualitatively and quantitatively similar to the primary standard. The purity should be within a defined specification (e.g., ≥99.5%), and no new impurities above the reporting threshold (e.g., 0.05%) should be detected.

  • Identity Confirmation: A simple identity test, such as IR spectroscopy, is performed. The IR spectrum of the secondary standard must be superimposable with that of the primary standard.

  • Water Content: Karl Fischer titration is performed to determine the water content, which is used to calculate the corrected potency for weighing purposes in routine assays.

Hypothetical Comparison Data Summary

Parameter Acceptance Criteria Primary Standard (Lot P-001) Secondary Standard (Lot S-001) Result
Appearance White to off-white solidConformsConformsPass
Identity by IR Spectrum conforms to referenceN/A (Is the reference)Conforms to Lot P-001Pass
HPLC Purity ≥ 99.5% area99.82%99.75%Pass
Largest Impurity (HPLC) ≤ 0.15%0.09% (at RRT 1.15)0.11% (at RRT 1.15)Pass
Total Impurities (HPLC) ≤ 0.50%0.18%0.25%Pass
Water Content (KF) ≤ 0.5% w/w0.15%0.20%Pass
Assay (qNMR) Report Value99.6% (as-is basis)N/AN/A
Potency (Corrected) Calculated from Primary Std.99.6% * (1 - 0.0015) = 99.45%99.75% * (1 - 0.0020) = 99.55%Pass

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Per FDA and ICH guidelines, any analytical method used for quality control must be properly validated for its intended purpose.[10][11][12]

Protocol 1: HPLC-UV Purity Method

1. Rationale: This reversed-phase method is designed to separate the non-polar analyte from more polar and less polar impurities. A gradient elution is chosen to ensure that both early and late-eluting impurities are effectively resolved and detected within a reasonable run time. UV detection at 254 nm is a common starting point for aromatic systems like the indazole moiety.

2. Instrumentation & Conditions:

  • HPLC System: Agilent 1260 or equivalent with DAD/VWD detector.

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30 °C

  • Detection: 254 nm

  • Injection Vol: 10 µL

3. System Suitability Test (SST):

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Prepare a solution of the reference standard at ~0.5 mg/mL. Inject this solution five times.

  • Acceptance Criteria:

    • Tailing Factor: 0.8 - 1.5 for the main peak.

    • %RSD of Peak Area: ≤ 1.0% for the five replicate injections.

4. Sample Preparation:

  • Accurately weigh ~10 mg of the standard into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

5. Analysis & Calculation:

  • Inject the sample solution.

  • Integrate all peaks.

  • Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh ~10 mg of Standard dissolve Dissolve in 50:50 ACN:H2O weigh->dissolve dilute Dilute to 20 mL dissolve->dilute inject Inject 10 µL dilute->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate

Caption: High-level workflow for HPLC purity determination.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

1. Rationale: To confirm the elemental composition of the molecule by obtaining a highly accurate mass measurement.

2. Instrumentation & Conditions:

  • MS System: Agilent 6530 Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Sample Infusion: Introduce a dilute solution (~10 µg/mL in 50:50 ACN:Water with 0.1% Formic Acid) via direct infusion or flow injection.

  • Mass Range: 100-500 m/z.

  • Capillary Voltage: 4000 V.

3. Analysis:

  • Acquire the spectrum.

  • Identify the protonated molecular ion [M+H]⁺.

  • Compare the measured accurate mass to the theoretical mass.

    • Theoretical Mass (C₁₈H₂₅N₃O₂ + H)⁺: 332.2020

  • Acceptance Criterion: The mass error should be ≤ 5 ppm.

Protocol 3: Quantitative NMR (qNMR)

1. Rationale: To determine the absolute assay of the primary standard without reference to itself, using a certified internal standard. Maleic acid is a good choice as it is non-volatile, stable, and has a distinct singlet in a region unlikely to overlap with the analyte.

2. Instrumentation & Reagents:

  • NMR Spectrometer: Bruker 400 MHz or higher, with temperature control.

  • Solvent: DMSO-d₆

  • Internal Standard (IS): Certified Maleic Acid.

3. Procedure:

  • Stock IS Preparation: Accurately weigh ~20 mg of maleic acid into a 10 mL volumetric flask and dilute to volume with DMSO-d₆.

  • Sample Preparation: Accurately weigh ~30 mg of the tert-butyl indazole standard and ~20 mg of maleic acid into the same vial. Dissolve in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., d1 = 30s) to ensure full signal relaxation for accurate integration.

  • Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved singlet from the maleic acid (~6.3 ppm) and a well-resolved, non-exchangeable proton signal from the analyte (e.g., the tert-butyl singlet at ~1.4 ppm).

4. Calculation:

  • Assay (%, w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • I = Integral value

    • N = Number of protons for the integrated signal (Analyte=9, IS=2)

    • MW = Molecular Weight (Analyte=331.43, IS=116.07)

    • m = mass

    • P = Purity of the internal standard (from its certificate)

References

  • General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia.
  • Highlights from FDA's Analytical Test Method Valid
  • FDA Guidance on Analytical Method Validation. U.S.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S.
  • USP Reference Standards- General Chapters.
  • Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry.
  • Use and Storage of USP Reference Standards.
  • Pharmaceutical quality control: the reference standards labyrinth. Mettler Toledo.
  • Pharmaceutical Standards for Quality Control. Sigma-Aldrich.
  • <11> USP REFERENCE STANDARDS (Archive).
  • USP Reference Standards.
  • Best Practices for Quality Control in Pharmaceuticals. SimplerQMS.
  • Quality control guidelines.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Official USP Reference Standards: metrology concepts, overview, and scientific issues and opportunities.

Sources

pharmacological profile comparison of 2H-indazole vs 1H-indazole piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole piperidine derivatives represent a privileged class of scaffolds in modern drug discovery. The tautomeric state of the indazole core—1H vs. 2H—fundamentally alters the molecule's physicochemical properties, spatial geometry, and target engagement profile. This guide provides an in-depth technical comparison of 1H- and 2H-indazole piperidines, detailing their structural causality, divergent pharmacological applications, and self-validating experimental workflows required for robust preclinical evaluation.

Structural Causality & Physicochemical Profiling

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is thermodynamically more stable due to its benzenoid aromatic character, the 2H-isomer exhibits ortho-quinoid characteristics, offering a distinct electronic distribution[1]. When hybridized with a piperidine ring, these foundational differences dictate the pharmacological trajectory of the resulting derivative.

Causality in Drug Design

The position of the nitrogen-bound hydrogen dictates the hydrogen bond donor/acceptor angles. 1H-indazoles project the N-H bond differently than 2H-indazoles, directly impacting their ability to bind to the hinge region of kinases or specific G-protein coupled receptor (GPCR) pockets[2]. Furthermore, 2H-indazoles possess a significantly higher dipole moment and basicity[3],[4]. This increased polarity often necessitates the lipophilic compensation provided by the piperidine ring to maintain optimal membrane permeability and oral bioavailability.

Table 1: Comparative Physicochemical Properties of Indazole Cores
Property1-Methyl-1H-indazole2-Methyl-2H-indazolePharmacological Implication
Thermodynamic Stability Higher (Predominant)Lower1H is easier to synthesize; 2H requires regioselective trapping[5].
Dipole Moment (D) ~1.50~3.402H exhibits stronger electrostatic interactions within polar target pockets[3],[4].
Basicity (Conjugate Acid pKa) ~0.42~2.022H is a stronger base, altering the protonation state at physiological pH[3],[6].
13 C NMR Shift (C3) 132–133 ppm123–124 ppmCrucial for self-validating tautomeric purity during synthesis[6].

Target Engagement & Pharmacological Profiles

1H-Indazole Piperidines: GPCR Modulators & Kinase Inhibitors

1H-indazole piperidine derivatives are extensively utilized as 5-HT 4​ and 5-HT 3​ receptor antagonists[7]. The 1H-indazole core acts as a bioisostere for indole, while the basic nitrogen of the piperidine ring forms critical ionic interactions with aspartate residues in the receptor's binding pocket[7]. Additionally, 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides have been optimized as potent Glycogen Synthase Kinase-3 (GSK-3) inhibitors, where the 1H-indazole core anchors the molecule to the ATP-binding site[8].

2H-Indazole Piperidines: Synthetic Lethality & PARP Inhibition

The 2H-indazole scaffold is a hallmark of specific targeted therapies, most notably the PARP1/2 inhibitor Niraparib[2],[5]. In 2H-indazole piperidines, the 2H-indazole core mimics the nicotinamide moiety of NAD + , forming critical hydrogen bonds with the catalytic domain of PARP. The attached piperidine ring extends into the solvent-exposed region, enhancing solubility and conferring target selectivity[9].

Pathways cluster_1H 1H-Indazole Piperidines (e.g., 5-HT4 Antagonists) cluster_2H 2H-Indazole Piperidines (e.g., Niraparib) Ligand1 1H-Indazole Piperidine Receptor1 5-HT4 Receptor Ligand1->Receptor1 N1 H-Bonding Effector1 Adenylyl Cyclase Modulation Receptor1->Effector1 GPCR Signaling Ligand2 2H-Indazole Piperidine Receptor2 PARP1/2 Enzyme Ligand2->Receptor2 Nicotinamide Mimicry Effector2 DNA Repair Blockade Receptor2->Effector2 PARP Trapping

Divergent pharmacological signaling pathways of 1H- vs 2H-indazole piperidine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must employ self-validating systems. The following protocols integrate internal checkpoints to prevent false positives caused by tautomeric mixtures or off-target effects.

Protocol A: Regioselective Synthesis and Tautomeric Validation
  • Objective: Synthesize and isolate pure 1H- vs. 2H-indazole piperidines.

  • Causality: Standard N-alkylation of indazoles yields a thermodynamic mixture of 1H and 2H isomers, which confounds biological assays. Regioselective synthesis is mandatory to ensure the pharmacological data is attributed to the correct spatial geometry[10].

  • Step-by-Step Methodology:

    • Synthesis: To selectively drive 1H-indazole formation, react the appropriate ortho-haloaryl carbonyl precursor with an N-alkyl hydrazine[10]. For 2H-indazoles, utilize reductive cyclization of ortho-imino-nitrobenzenes[9].

    • Purification: Isolate the product via preparative HPLC to remove trace unreacted precursors.

    • Self-Validation Checkpoint (NMR): Perform 13 C NMR on the purified fraction. Confirm tautomeric identity by evaluating the chemical shift of the carbon atoms. The 1H tautomer must show a characteristic peak at 132-133 ppm, whereas the 2H tautomer must appear at 123-124 ppm[6]. Do not proceed to biological testing if intermediate shifts indicate a mixture.

Protocol B: In Vitro Target Binding & Functional Assay
  • Objective: Quantify target engagement while validating the specific role of the piperidine moiety.

  • Causality: High affinity might be driven by non-specific hydrophobic collapse rather than precise pharmacophore alignment. A functional assay must be paired with a binding assay to confirm that binding translates to the desired agonism/antagonism.

  • Step-by-Step Methodology:

    • Radioligand Displacement: Incubate the purified recombinant target (e.g., 5-HT 4​ receptor or PARP1) with a known radioligand (e.g., [ 3 H]-GR113808 for 5-HT 4​ ) and varying concentrations of the indazole piperidine.

    • Negative Control Integration (Self-Validation): Run a parallel assay using an analog where the piperidine nitrogen is replaced with a carbon (cyclohexyl analog). If the cyclohexyl analog retains high affinity, the hypothesized ionic interaction of the piperidine nitrogen is invalid, prompting a structural redesign.

    • Functional Readout: For 1H-indazole 5-HT 4​ antagonists, measure adenylyl cyclase activity (cAMP levels). For 2H-indazole PARP inhibitors, measure the accumulation of PARylated proteins via Western blot.

Workflow Step1 Regioselective Synthesis Step2 NMR/X-Ray Validation Step1->Step2 Isolate Isomer Step3 In Vitro Target Binding Step2->Step3 13C Shift Confirm Step4 Cellular Functional Assay Step3->Step4 Ki / IC50 Profiling

Self-validating experimental workflow for indazole piperidine evaluation.

Comparative Efficacy Data

The structural nuances between the tautomers directly translate into their inhibitory constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ).

Table 2: Representative Pharmacological Data of Indazole Piperidine Derivatives
Compound ClassRepresentative TargetIC 50​ / K i​ (nM)Primary Mechanism of Action
1H-Indazole Piperidine 5-HT 4​ ReceptorK i​ : 0.1 - 5.0 nMCompetitive GPCR Antagonism[7]
1H-Indazole Piperidine GSK-3 β IC 50​ : ~230 nMATP-competitive Kinase Inhibition[8]
2H-Indazole Piperidine PARP1/2 (e.g., Niraparib)IC 50​ : ~3.8 nMCatalytic Inhibition & DNA Trapping[2],[5]

References

  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem. 3

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. 1

  • Product Class 2: 1H- and 2H-Indazoles - Thieme Connect. 4

  • Indazoles in Drug Discovery - PharmaBlock. 2

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. 6

  • Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives - Journal of Medicinal Chemistry (ACS). 7

  • Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - Journal of Medicinal Chemistry (ACS). 8

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. 5

  • Regioselective N-alkylation of the 1H-indazole scaffold - D-NB. 10

  • Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion - ACS Combinatorial Science. 9

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate. As a research chemical, its long-term toxicological and ecological effects may not be fully characterized. Therefore, this guide is built upon a foundation of established chemical safety principles, regulatory compliance, and a conservative assessment based on structurally related compounds. Our primary objective is to ensure the safety of laboratory personnel and the protection of our environment.

Section 1: Presumptive Hazard Assessment & Regulatory Framework

The first and most critical step in handling any chemical is to consult its specific Safety Data Sheet (SDS). In situations where an SDS is not available for a novel or research-scale compound, a presumptive hazard assessment based on analogous structures is a prudent and necessary safety measure.

Structurally similar compounds containing the tert-butyl piperidine-1-carboxylate moiety are often associated with specific health hazards.[1][2][3] This compound should be handled as if it possesses these characteristics until proven otherwise.

Table 1: Presumptive Hazard Profile

Hazard ClassCategoryPotential Effects
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 1B / 2May cause skin irritation or severe burns.[1][2][3]
Serious Eye Damage/IrritationCategory 1 / 2AMay cause serious eye irritation or damage.[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][4]
Regulatory Context: RCRA Compliance

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8] This regulation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management from generation to final disposal.[6][7][9]

Based on its potential toxicity, tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate must be managed as a hazardous waste.[6] Disposing of this chemical down the drain or in standard trash is a direct violation of these regulations and poses a significant environmental risk.[5][10]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound in any capacity, including for disposal, the following minimum PPE is mandatory. The rationale behind each piece of equipment is to create a complete barrier against potential exposure routes.

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Hand Protection Chemically impermeable gloves (e.g., Nitrile)To prevent skin contact and absorption. Gloves must be inspected before use.[11]
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesTo protect eyes from dust particles or splashes.[4]
Body Protection Standard laboratory coatTo protect skin and personal clothing from contamination.[11]
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of airborne particles, especially when handling the solid powder.[1]

Section 3: Step-by-Step Disposal Protocol

This protocol ensures a safe, compliant, and self-validating process for the disposal of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate waste.

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous: Treat all waste containing this compound (pure solid, solutions, contaminated materials like weigh paper or gloves) as hazardous waste.

  • Segregate Incompatibles: Do not mix this waste with other chemical waste streams unless their compatibility is certain. Specifically, keep it separate from strong oxidizing agents and strong acids.[1] Incompatible materials must be segregated to prevent dangerous reactions.[10][12]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[9][12][13] For solids, a wide-mouth polyethylene or glass jar is suitable.

  • Apply a Hazardous Waste Label: The container must be labeled immediately upon the first addition of waste. The label must be legible and permanently affixed.[12] It must include:

    • The words "HAZARDOUS WASTE" [9][12]

    • The full chemical name: "tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate" (no abbreviations or formulas).[12]

    • The accumulation start date (the date the first waste is added).

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation in a Satellite Area
  • Point of Generation: The labeled waste container should be kept at or near the point of generation, such as in the fume hood where the work is performed.[12] This is known as a Satellite Accumulation Area (SAA).

  • Maintain Control: The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[12] Do not leave a funnel in the container.

Step 4: Arranging for Professional Disposal
  • Contact EH&S: When the container is 90% full, or when the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12]

  • Licensed Disposal: Only licensed hazardous waste transporters and disposal facilities are permitted to handle and dispose of this material.[9][10][13] Your EH&S office will manage this process.

Step 5: Documentation and Record-Keeping
  • Chain of Custody: You may be required to sign a hazardous waste manifest. This document creates a legal chain of custody, tracking the waste from your lab to its final destination.[9] Retain any copies provided by EH&S for your records.

Section 4: Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency number.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2][4]

  • Collect Waste: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[4][11] Use non-sparking tools if there is any fire risk.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EH&S office, regardless of size.

Section 5: Visualized Disposal Workflow

The following diagram illustrates the lifecycle of chemical waste management within a research setting, emphasizing the key decision and action points for ensuring compliance and safety.

cluster_0 Laboratory Operations cluster_1 Disposal & Compliance gen Step 1: Waste Generation (e.g., unused solid, contaminated gloves) assess Step 2: Hazard Assessment - Consult SDS or presume hazardous - Segregate from incompatibles gen->assess spill Spill Occurs? gen->spill container Step 3: Containerization - Select compatible container - Affix 'Hazardous Waste' label assess->container accum Step 4: Accumulation - Store in Satellite Accumulation Area - Keep container closed container->accum pickup Step 5: Schedule Pickup Contact institutional EH&S accum->pickup transport Step 6: Professional Transport Handled by licensed transporter pickup->transport disposal Step 7: Final Disposal RCRA-approved facility transport->disposal spill->assess spill_proc Emergency Spill Protocol (Alert, PPE, Contain, Clean, Report) spill->spill_proc Yes caption Figure 1. Disposal workflow for tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate.

Caption: Disposal workflow for research chemical waste.

References

  • Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • OSHACode EHS. RCRA Hazardous Waste - 7 Keys and Its Impact.
  • EcoOnline. RCRA Hazardous Wastes.
  • ChemicalBook. (2025, September 27). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)
  • Fisher Scientific. (2009, April 15). tert-Butyl 4-[4-(aminomethyl)
  • MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)
  • Tokyo Chemical Industry. (2025, April 3). tert-Butyl 4-(4-Aminophenyl)
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (2025, September 5).
  • MLI Environmental. (2026, February 3).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.